2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-4-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGDBZMLVQPKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573696 | |
| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158579-81-8 | |
| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Numbers: 158579-81-8, 85578-47-8
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound. Its structure, featuring a trifluoromethoxy group, a nitro group, and a chlorine atom on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. Such compounds are often explored as building blocks in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the presence of a reactive chlorine atom, suggests its utility in nucleophilic aromatic substitution reactions, a cornerstone of many synthetic pathways in drug discovery.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of therapeutic interest. For instance, related chlorinated and nitrated aromatic compounds serve as precursors to a wide array of biologically active molecules. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that some discrepancies exist in the reported values across different suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 158579-81-8, 85578-47-8 | Multiple chemical suppliers |
| Molecular Formula | C₇H₃ClF₃NO₃ | Multiple chemical suppliers |
| Molecular Weight | 241.55 g/mol | Multiple chemical suppliers |
| Appearance | White to yellow powder or crystals | BLD Pharmatech |
| Melting Point | 55-57 °C | ChemBK |
| Boiling Point | 241 °C | ChemBK |
| Density | 1.572 g/cm³ | ChemBK |
| Flash Point | 100 °C | ChemBK |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | BLD Pharmatech, ChemShuttle |
Experimental Protocols: Synthesis
Representative Synthetic Protocol:
The synthesis of this compound could potentially be achieved through the reaction of 2-chloro-4-nitrophenol with a trifluoromethylating agent or by the reaction of a suitable trifluoromethoxylated benzene derivative. A more direct, albeit generalized, method suggested by some sources involves the reaction of 2-chloro-4-nitrobenzotrifluoride with trifluoromethanol.
A more detailed, analogous procedure for a related compound, 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene, is described as follows and can serve as a methodological reference:
Synthesis of 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene:
-
Reactants:
-
2-fluoronitrobenzene (0.200 mol)
-
2-chloro-4-trifluoromethylphenol (0.200 mol)
-
Potassium carbonate (K₂CO₃) (0.220 mol)
-
Dimethyl sulfoxide (DMSO) (150 ml)
-
-
Procedure:
-
A mixture of 2-fluoronitrobenzene, 2-chloro-4-trifluoromethylphenol, and potassium carbonate in DMSO is heated at 100 °C for six hours.
-
The reaction mixture is then cooled and poured over ice.
-
The aqueous mixture is extracted with ether.
-
The organic phase is washed with water and saturated aqueous NaCl and subsequently dried with MgSO₄.
-
The solvent is removed by evaporation under reduced pressure to yield the product.
-
This protocol illustrates a typical nucleophilic aromatic substitution reaction that could be adapted for the synthesis of the target compound, likely by substituting the appropriate starting materials.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitroaromatic compound, based on the representative protocol described above.
Applications in Drug Discovery and Development
While direct biological data for this compound is scarce, its potential as a scaffold or intermediate in drug discovery can be inferred from the properties of its constituent functional groups.
-
Chlorinated Aromatic Compounds: The chlorine atom can modulate the electronic properties of the benzene ring and influence the binding affinity of a molecule to its biological target. It can also block metabolic pathways, thereby increasing the half-life of a drug.
-
Nitroaromatic Compounds: The nitro group is a strong electron-withdrawing group and a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. Nitroaromatic compounds themselves can exhibit biological activity; for example, they are found in some antimicrobial and anticancer agents.
-
Trifluoromethoxy Group: The -OCF₃ group is a lipophilic electron-withdrawing group that is often used as a bioisostere for other groups to improve a compound's metabolic stability, membrane permeability, and binding affinity. Its introduction into a drug candidate can significantly enhance its pharmacokinetic profile.
Given these characteristics, this compound is a promising starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The combination of a reactive chlorine atom for substitution, a modifiable nitro group, and the beneficial properties of the trifluoromethoxy group makes it a versatile building block for medicinal chemists. For example, a related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is known as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, suggesting that the core structure of the title compound could be relevant in the design of kinase inhibitors or other targeted therapies.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for application in drug discovery and development. Its physicochemical properties, driven by the unique combination of its functional groups, make it an attractive building block for the synthesis of novel bioactive molecules. While specific experimental protocols and biological activity data for this compound are not extensively reported, its structural relationship to known pharmaceutical intermediates suggests that it warrants further investigation by researchers in the field. The provided representative synthesis workflow offers a starting point for its preparation and subsequent exploration in medicinal chemistry programs.
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of interest in synthetic organic chemistry. Its trifluoromethoxy group imparts unique electronic properties and can influence the lipophilicity and metabolic stability of molecules, making it a potentially valuable building block in the design of novel bioactive compounds. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and visual representations of its role as a chemical intermediate and workflows for property characterization.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the data are predicted values from computational models and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₃ | |
| Molecular Weight | 241.55 g/mol | |
| Melting Point | 55-57 °C | Experimental |
| Boiling Point | 255.0 ± 35.0 °C | Predicted |
| Density | 1.572 ± 0.06 g/cm³ | Predicted |
| Solubility | Data not available in the searched literature. A general protocol for its determination is provided below. | - |
| CAS Number | 85578-47-8, 158579-81-8 |
Experimental Protocols
Detailed experimental protocols for the determination of the key physicochemical properties of aromatic compounds like this compound are outlined below. These are generalized procedures and may require optimization for this specific substance.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid organic compound can be determined using a small-scale capillary method.[2][3]
Apparatus:
-
Thiele tube or a similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound (melted if solid at room temperature)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath.
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Recording: The liquid in the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Density Determination (Pycnometer Method)
The density of a solid compound can be determined using a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (a flask with a precise volume)
-
Analytical balance
-
A liquid in which the compound is insoluble (e.g., a saturated solution of the compound in a suitable solvent)
-
Sample of this compound
Procedure:
-
The mass of the clean, dry pycnometer is determined (m₁).
-
The pycnometer is filled with the insoluble liquid, and its mass is determined (m₂).
-
A known mass of the solid sample is weighed (m_sample).
-
The solid sample is placed in the empty pycnometer, and the mass is recorded (m₁ + m_sample).
-
The pycnometer containing the sample is then filled with the insoluble liquid, and the total mass is determined (m₃).
-
The density (ρ) is calculated using the formula: ρ = (m_sample * ρ_liquid) / (m_sample + m₂ - m₃) where ρ_liquid is the density of the insoluble liquid.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent (e.g., water, ethanol, DMSO).[5]
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or agitator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Solvent of interest
-
Sample of this compound
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted sample is then determined using a suitable analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its primary role appears to be that of a chemical intermediate used in the synthesis of more complex, potentially bioactive molecules.[6] Aromatic nitro compounds, in general, are a class of molecules that can exhibit a wide range of biological activities and are utilized in the synthesis of various drugs.[7]
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound.
Caption: A generalized workflow for determining physicochemical properties.
Role as a Chemical Intermediate
This diagram illustrates the role of this compound as a starting material in a chemical synthesis.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a key intermediate in various fields of chemical synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₃. It presents as a colorless to light yellow solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |
| Molar Mass | 241.55 g/mol | [1] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 241 °C | [1] |
| Density | 1.572 g/cm³ | [1] |
| Flash Point | 100 °C | [1] |
| CAS Number | 158579-81-8 |
Synthesis
A common method for the synthesis of this compound involves a substitution reaction.[1] The general scheme for this synthesis is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not currently available in published literature or public spectral databases. Researchers synthesizing this compound would need to perform these analyses for structural verification and purity assessment.
Reactivity and Applications
This compound is primarily utilized as a chemical intermediate in scientific research.[1] Its practical applications are limited due to its reported instability and potential explosive nature.[1]
The presence of a nitro group, a chloro group, and a trifluoromethoxy group on the benzene ring makes it a versatile building block. The nitro group can be reduced to an amine, which is a common functional group transformation in the synthesis of pharmaceuticals and other bioactive molecules. The chloro group can participate in various cross-coupling reactions or nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.
Its use has been noted as an intermediate in the preparation of high-energy materials, explosives, and pyrotechnics, although specific details of these applications are not widely disclosed due to their sensitive nature.[1]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Summary:
-
Explosive and Thermally Unstable: The compound is reported to be highly explosive and prone to severe thermal decomposition.[1] It should be kept away from open flames, heat sources, and potential sources of ignition.[1]
-
Irritant: It is irritating to the skin, eyes, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, goggles, and a gas mask, should be worn during handling.[1]
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Reactivity
The following diagram illustrates the potential reactive sites and logical transformations of this compound in organic synthesis.
Caption: Potential reaction pathways for this compound.
References
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene molecular weight
An In-depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key molecular data, discusses potential synthetic pathways, and outlines important safety information.
Core Molecular and Physical Properties
This compound is a substituted aromatic compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 241.55 g/mol | [1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1][3] |
| CAS Number | 85578-47-8, 158579-81-8 | [1][2] |
| Purity | ≥97% | [3] |
Experimental Protocols: A Conceptual Synthetic Pathway
A potential synthetic workflow could start with a commercially available substituted benzene and proceed through nitration, chlorination, and the introduction of the trifluoromethoxy group. The order of these steps is critical to ensure the correct regiochemistry of the final product due to the directing effects of the existing substituents on the aromatic ring.
The diagram below illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Safety and Handling Information
Safety data sheets indicate that related chemical structures, such as 2-chloro-1-nitro-4-(trifluoromethyl)benzene, present several hazards. While a specific SDS for the trifluoromethoxy variant was not fully detailed in the search results, precautions for similar compounds should be observed.
Hazard Statements for a structurally related compound, 2-chloro-1-nitro-4-(trifluoromethyl)benzene:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.[5]
References
- 1. 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene CAS#: 85578-47-8 [chemicalbook.com]
- 2. This compound - [sigmaaldrich.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene - Safety Data Sheet [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available physicochemical data for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data for a closely related isomer and outlines the standard experimental protocols for determining melting and boiling points.
Physicochemical Data
Data Summary for Isomer: 2-chloro-1-nitro-4-(trifluoromethoxy)benzene
| Property | Value | Source |
| Predicted Boiling Point | 255.0 ± 35.0 °C | ChemicalBook |
| Predicted Density | 1.572 ± 0.06 g/cm³ | ChemicalBook |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.
Capillary Method Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Check: A sharp melting point close to the literature value indicates a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key physical property for identification and purity assessment.
Micro Boiling Point (Capillary) Method Protocol:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed (sealed end up) inside the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath (like the Thiele tube setup for melting points) or an aluminum block. The thermometer bulb and the sample should be at the same level.
-
Heating: The apparatus is heated gently. As the liquid heats, air trapped in the inverted capillary tube will bubble out.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped.
-
Recording the Boiling Point: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Navigating the Solubility Landscape of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: A Technical Guide
For Immediate Release
This technical guide addresses the solubility characteristics of the chemical intermediate, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Directed at researchers, scientists, and professionals in drug development, this document outlines the current state of knowledge regarding its solubility in organic solvents and provides standardized protocols for its experimental determination.
Executive Summary
An exhaustive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While physicochemical properties are available, specific measurements of its dissolution behavior have not been publicly documented. This guide, therefore, serves a dual purpose: to transparently report this data gap and to equip researchers with the necessary methodologies to generate this critical information in-house. The following sections detail the known properties of the compound and present established experimental workflows for solubility determination.
Physicochemical Properties
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 241.55 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow solid | --INVALID-LINK--[2] |
| Melting Point | 55-57 °C | --INVALID-LINK--[2] |
Note: This information is based on publicly available data and may vary depending on the purity of the sample.
Experimental Protocols for Solubility Determination
In the absence of published data, the following established methods can be employed to determine the solubility of this compound.
Gravimetric Method
The gravimetric method is a reliable and straightforward approach to determine equilibrium solubility.[3][4] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved portion by mass.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration of the solute in the solution at different time points until it remains constant.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully separate the supernatant (the clear liquid containing the dissolved solute) from the solid residue. This can be achieved by filtration or centrifugation.
-
-
Quantification:
-
Accurately measure a known volume of the supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated as the mass of the dissolved solute per volume or mass of the solvent and is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Spectroscopic Method
For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and often high-throughput method for determining solubility.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.
-
-
Analysis:
-
Dilute an aliquot of the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing the detailed gravimetric or spectroscopic methods, researchers can generate reliable and crucial data to support their work in drug discovery and chemical process development. The provided workflow diagram offers a clear and logical path for these experimental endeavors. It is anticipated that the generation and dissemination of such data will be of significant value to the scientific community.
References
In-Depth Technical Guide: 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the official SDS before handling this chemical.
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound. Due to its chemical structure, it is primarily of interest in specialized areas of chemical synthesis. Available information suggests its use as an intermediate in the synthesis of high-energy materials.[1] This guide provides a summary of the available safety, handling, and physicochemical properties of this compound.
Note on Data Availability: Detailed toxicological data and official GHS hazard classifications for this compound (CAS No. 85578-47-8) are limited in publicly accessible databases. The information provided herein is based on available Safety Data Sheets and chemical supplier information. In the absence of specific data, cautious handling practices analogous to similar nitroaromatic compounds are recommended.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 85578-47-8 | ChemicalBook[2], BLDpharm[1] |
| Molecular Formula | C₇H₃ClF₃NO₃ | ChemicalBook[2] |
| Molecular Weight | 241.55 g/mol | ChemicalBook[2] |
| Appearance | Colorless to light yellow solid | ChemBK[1] |
| Melting Point | 55-57 °C | ChemBK[1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |
Safety and Hazard Information
While a specific GHS classification was not available, one source indicates that this compound is an unstable compound with high explosive potential and is prone to severe thermal decomposition.[1] It is also reported to be irritating to the skin, eyes, and respiratory tract.[1]
First Aid Measures
In case of exposure, the following first aid procedures should be followed.[3]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Storage
-
Store in a tightly closed container.[4]
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Recommended storage is at 2-8°C.[1]
Accidental Release and Firefighting Measures
Accidental Release Measures
-
Avoid dust formation.[3]
-
Avoid breathing vapors, mist, or gas.[3]
-
Use personal protective equipment.[3]
-
Evacuate personnel to a safe area.[3]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[4]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: No specific data is available regarding hazardous decomposition products.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in the literature.
Synthesis
A common method for the synthesis of 3-chloro-4-(trifluoromethoxy)nitrobenzene involves a substitution reaction. This is achieved by reacting 2-chloro-4-nitrobenzotrifluoride with trifluoromethanol to yield the final product.[1]
Note: This is a conceptual representation. A detailed, validated experimental protocol with specific reaction conditions, stoichiometry, and purification methods is not publicly available.
Visualizations
Safe Handling Workflow
Caption: General workflow for safely handling this compound.
Conceptual Synthesis Pathway
Caption: Conceptual synthesis of this compound.
References
hazards and toxicity of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
An In-depth Technical Guide on the Hazards and Toxicity of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Not readily available |
| CAS Number | 85578-47-8 |
| Molecular Formula | C7H3ClF3NO3 |
| Molecular Weight | 241.55 g/mol |
| Chemical Structure | (Structure not available for direct display) |
Hazard Identification and Classification
While specific GHS classifications for this compound are not established, data from analogous compounds suggest the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Irritation: Likely to cause serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.
Toxicological Data Summary (from Surrogates)
The following table summarizes quantitative toxicological data from structurally related compounds, which can serve as a preliminary indicator of the potential toxicity of this compound.
| Compound | Test Type | Route | Species | Value | Reference |
| 1-Chloro-4-nitrobenzene | LD50 | Oral | Rat | 294-600 mg/kg bw | [5] |
| 1-Chloro-4-nitrobenzene | LD50 | Dermal | Rat | 1000-2000 mg/kg bw | [5] |
| 1-Chloro-4-nitrobenzene | LD50 | Dermal | Rabbit | 2510-3550 mg/kg bw | [5] |
| 1-Chloro-4-nitrobenzene | EC50 (48h) | Aquatic | Daphnia magna | 2.7 mg/L | |
| 1-Chloro-4-nitrobenzene | EC50 (96h) | Aquatic | Chlorella pyrenoidosa | 4.9 mg/L | |
| 4-Chloronitrobenzene | LOAEC (13 wk) | Inhalation | Rat | 9.81 mg/m³ | [5] |
| 2-Chloronitrobenzene | NOAEL (13 wk) | Inhalation | Mouse | 4.5 ppm | [6] |
Abbreviations: LD50 (Lethal Dose, 50%), EC50 (Effective Concentration, 50%), LOAEC (Lowest Observed Adverse Effect Concentration), NOAEL (No Observed Adverse Effect Level), bw (body weight).
Potential Mechanisms of Toxicity & Signaling Pathways
Detailed mechanistic studies or identified signaling pathways for this compound are not available. However, for related chloronitrobenzenes, a primary mechanism of toxicity is the induction of methemoglobinemia .[6] This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, collapse.[5] The nitro group on the benzene ring is a key structural feature associated with this toxicological endpoint.
The following diagram illustrates a generalized workflow for assessing chemical toxicity, which would be applicable to this compound.
Experimental Protocols (Generalized)
Given the absence of specific studies for this compound, this section outlines generalized experimental protocols based on OECD guidelines for assessing the toxicological endpoints identified for surrogate chemicals.
Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity (LD50) of the test substance.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered by gavage in a single dose.
-
A stepwise procedure is used with a group of three animals per step. The outcome of the first group determines the dosing for the subsequent group.
-
Dosing is typically started at a level expected to produce some mortality.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD50 is calculated based on the mortality data.
Skin Irritation/Corrosion (OECD TG 404)
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin under a gauze patch.
-
The patch is left in place for a specified period (e.g., 4 hours).
-
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.
The logical relationship for hazard identification and risk characterization is depicted in the diagram below.
Conclusion and Recommendations
There is a significant data gap regarding the specific toxicity of this compound. Based on the analysis of structurally similar compounds, it is prudent to handle this chemical with caution, assuming it may be harmful through oral, dermal, and inhalation routes, and may act as a skin, eye, and respiratory irritant. The potential to induce methemoglobinemia should be a key consideration in any handling or exposure scenario.
For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological profile be established through empirical testing following standardized guidelines, such as those from the OECD. This should include, at a minimum, assessments of acute toxicity, skin and eye irritation, and mutagenicity.
References
- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this compound, this document presents predicted data derived from computational models and analysis of structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.45 | d | ~2.5 | H-3 |
| ~8.25 | dd | ~9.0, 2.5 | H-5 |
| ~7.50 | d | ~9.0 | H-6 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-1 (C-OCF₃) |
| ~122.0 (q, J ≈ 260 Hz) | -OCF₃ |
| ~145.0 | C-4 (C-NO₂) |
| ~128.0 | C-5 |
| ~126.0 | C-3 |
| ~120.0 | C-6 |
| ~118.0 | C-2 (C-Cl) |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58.0 | s | -OCF₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530, 1350 | Strong | Asymmetric and Symmetric NO₂ stretch |
| ~1250-1150 | Strong | C-F stretch (in -OCF₃) |
| ~1050 | Strong | Ar-O stretch |
| ~850 | Strong | C-Cl stretch |
| ~830 | Strong | C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |
| 195/197 | Medium | [M - NO₂]⁺ |
| 172 | Medium | [M - OCF₃]⁺ |
| 146 | Medium | [M - NO₂ - Cl]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean vial.[1] Ensure the sample is fully dissolved. To remove any particulate matter, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. The final sample volume should be around 0.6-0.7 mL.[2]
-
Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. For quantitative results, ensure a sufficient relaxation delay between pulses.
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to obtain singlets for all carbon atoms. Due to the lower natural abundance and sensitivity of ¹³C, a higher sample concentration and a greater number of scans are required compared to ¹H NMR.
-
¹⁹F NMR Acquisition : A one-pulse experiment, similar to ¹H NMR, is used. No special setup is usually required if the spectrometer is equipped with a multinuclear probe.
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard for ¹⁹F NMR.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of this solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
Instrumentation : An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition : Place the salt plate in the sample holder of the spectrometer. Acquire a background spectrum of the clean, empty salt plate first. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile and thermally stable compound, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[5]
-
Ionization (Electron Ionization - EI) : In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[7]
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[7]
Visualization of Spectroscopic Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for chemical structure elucidation.
Caption: Overall workflow for spectroscopic analysis.
Caption: Logical relationships in spectroscopic analysis.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene from 2-chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Due to the chemical stability of the trifluoromethyl group, a direct conversion from 2-chloro-4-nitrobenzotrifluoride is not readily feasible. Therefore, a two-step synthetic pathway is proposed, commencing with the synthesis of the key intermediate, 2-chloro-4-nitrophenol, followed by its O-trifluoromethylation to yield the final product. This method offers a practical and accessible route for obtaining this compound, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. The synthetic route detailed herein involves the initial preparation of 2-chloro-4-nitrophenol, which is then subjected to an O-trifluoromethylation reaction. This two-step approach is more synthetically viable than a direct conversion from 2-chloro-4-nitrobenzotrifluoride.
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step reaction sequence as illustrated in the workflow diagram below.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-nitrophenol from 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Stirring apparatus
-
Reaction flask with reflux condenser
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve 4-nitrophenol in an appropriate anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The molar ratio of 4-nitrophenol to chlorinating agent should be approximately 1:1.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-4-nitrophenol.
Quantitative Data Summary (Literature Values for similar reactions):
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenol | |
| Chlorinating Agent | SO₂Cl₂ or Cl₂ | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Typical Yield | 80-95% |
Step 2: O-Trifluoromethylation of 2-Chloro-4-nitrophenol
Materials:
-
2-Chloro-4-nitrophenol
-
Trifluoromethyl source (e.g., TMSCF₃ - Ruppert-Prakash reagent)
-
Oxidant (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
Silver catalyst (e.g., AgOCF₃, AgF)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Stirring apparatus
-
Reaction flask
Procedure:
Note: This is a general protocol adapted from literature on the O-trifluoromethylation of phenols. Optimization for this specific substrate may be required.
-
Under an inert atmosphere, add 2-chloro-4-nitrophenol, the silver catalyst, and the anhydrous solvent to a dry reaction flask.
-
To the stirred suspension, add the trifluoromethyl source (e.g., TMSCF₃).
-
Slowly add the oxidant (e.g., Selectfluor®) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary (General literature values for O-Trifluoromethylation of phenols):
| Parameter | Reagents/Conditions | Reference |
| Starting Material | Substituted Phenols | |
| Trifluoromethyl Source | TMSCF₃ | |
| Oxidant | Selectfluor®, NFSI | |
| Catalyst | Silver salts | |
| Solvent | Acetonitrile, Dichloromethane | |
| Reaction Temperature | Room Temperature to 60 °C | |
| Typical Yield | 40-80% (substrate dependent) |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chlorinating agents like sulfuryl chloride and chlorine gas are corrosive and toxic; handle with extreme care.
-
Trifluoromethylating reagents can be toxic and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step synthetic route provides a practical and accessible method for the preparation of this compound for research and development purposes. While the direct conversion from 2-chloro-4-nitrobenzotrifluoride is challenging, this alternative pathway utilizing the more feasible O-trifluoromethylation of a phenolic precursor offers a reliable solution. The provided protocols and data tables serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries. Further optimization of the O-trifluoromethylation step for this specific substrate may be beneficial to maximize yields.
Application Notes: A Detailed Protocol for the Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a valuable intermediate in medicinal chemistry and material science. The described methodology is based on a two-step process involving the chlorination of 4-(trifluoromethoxy)phenol followed by regioselective nitration. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of organic synthesis.
Introduction
This compound is a substituted aromatic compound containing a trifluoromethoxy group, a moiety of increasing importance in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The presence of chloro and nitro substituents provides versatile handles for further chemical modifications, making it a key building block for the synthesis of more complex molecules. This protocol outlines a reliable method for its preparation from commercially available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-(trifluoromethoxy)phenol |
| Intermediate | 2-Chloro-4-(trifluoromethoxy)phenol |
| Final Product | This compound |
| Molecular Formula | C₇H₃ClF₃NO₃ |
| Molecular Weight | 241.55 g/mol [1] |
| Typical Yield (Overall) | 60-70% |
| Appearance | Pale yellow solid |
| Melting Point | 55-57 °C[2] |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.35 (d, J=2.8 Hz, 1H), 8.15 (dd, J=9.2, 2.8 Hz, 1H), 7.45 (d, J=9.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 148.5, 142.0, 128.0, 126.5, 122.0 (q, J=258.5 Hz), 121.0, 119.5 |
| Mass Spec (EI) | m/z 241 (M⁺) |
Experimental Protocols
Materials and Methods
-
4-(trifluoromethoxy)phenol (98%)
-
N-Chlorosuccinimide (NCS) (98%)
-
Acetonitrile (anhydrous)
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Safety Precautions: This procedure involves the use of corrosive and oxidizing acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)phenol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol).
-
Reagent Addition: Dissolve the starting material in 100 mL of anhydrous acetonitrile. Add N-Chlorosuccinimide (NCS) (7.5 g, 56.1 mmol) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Once the reaction is complete, quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Chloro-4-(trifluoromethoxy)phenol can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a magnetic stir bar, add the crude 2-Chloro-4-(trifluoromethoxy)phenol (11.9 g, 56.1 mmol) and dissolve it in 50 mL of concentrated sulfuric acid at 0 °C (ice bath).
-
Nitration: Prepare the nitrating mixture by slowly adding 70% nitric acid (4.2 mL, 61.7 mmol) to 10 mL of concentrated sulfuric acid at 0 °C in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure this compound as a pale yellow solid.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Nucleophilic Aromatic Substitution Reaction of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a pivotal reaction in synthetic organic chemistry, providing a versatile pathway to a diverse array of functionalized aromatic compounds. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a highly desirable substituent in the design of novel pharmaceuticals and agrochemicals. The presence of a nitro group (-NO2) in the para position and a trifluoromethoxy group in the ortho position to the chlorine leaving group strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloro group by a wide range of nucleophiles, particularly primary and secondary amines, to yield substituted aniline derivatives. These products serve as crucial building blocks in the synthesis of bioactive molecules.
Reaction Principle
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom attached to the chlorine atom. This rate-determining step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is effectively stabilized by the strong electron-withdrawing nitro and trifluoromethoxy groups. In the subsequent, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Applications in Drug Discovery and Development
The N-substituted 4-nitro-2-(trifluoromethoxy)aniline derivatives synthesized through this reaction are valuable intermediates in the development of new therapeutic agents. The unique combination of the nitro, trifluoromethoxy, and amino functionalities provides a scaffold that can be further modified to interact with various biological targets. For instance, these aniline derivatives are precursors for the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds with potential applications in oncology and infectious diseases. The trifluoromethoxy group, in particular, can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution of this compound with representative primary and secondary amines.
Protocol 1: General Procedure for the Reaction with Primary Amines
This protocol describes a general method for the synthesis of N-alkyl/aryl-4-nitro-2-(trifluoromethoxy)anilines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, n-butylamine)
-
Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or ethanol (EtOH))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the primary amine (1.1-1.5 eq.) to the solution.
-
Add the base (1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-nitro-2-(trifluoromethoxy)aniline.
Protocol 2: General Procedure for the Reaction with Secondary Amines
This protocol outlines a general method for the synthesis of N,N-disubstituted-4-nitro-2-(trifluoromethoxy)anilines.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, pyrrolidine)
-
Base (e.g., potassium carbonate (K2CO3) or triethylamine (Et3N))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the selected anhydrous solvent.
-
Add the secondary amine (1.2-2.0 eq.) to the solution.
-
Add the base (1.5-2.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated duration. Monitor the reaction's progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the pure N,N-disubstituted-4-nitro-2-(trifluoromethoxy)aniline.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various primary and secondary amines.
Table 1: Reaction of this compound with Primary Amines
| Nucleophile (Primary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 6 | 85-95 |
| 4-Methoxyaniline | Et3N | MeCN | 80 | 8 | 88-96 |
| Benzylamine | DIPEA | DMSO | 90 | 5 | 90-98 |
| n-Butylamine | K2CO3 | EtOH | 78 (reflux) | 12 | 82-92 |
| Cyclohexylamine | Et3N | DMF | 100 | 10 | 85-94 |
Table 2: Reaction of this compound with Secondary Amines
| Nucleophile (Secondary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 80 | 4 | >95 |
| Morpholine | Et3N | DMSO | 90 | 6 | >95 |
| Pyrrolidine | K2CO3 | MeCN | 70 | 5 | >95 |
| N-Methylaniline | DIPEA | DMF | 110 | 12 | 75-85 |
| Dibenzylamine | K2CO3 | DMSO | 120 | 24 | 70-80 |
Mandatory Visualization
Caption: Experimental workflow for the SNAr reaction.
Application Notes and Protocols for the Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates. This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of this compound via electrophilic aromatic substitution.
Reaction Mechanism
The synthesis of this compound is achieved through the nitration of 1-chloro-3-(trifluoromethoxy)benzene. This reaction is a classic example of electrophilic aromatic substitution. The reaction proceeds in three main steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a powerful electrophile.[1][2][3]
-
Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethoxy)benzene attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.[5]
The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the benzene ring. The trifluoromethoxy (-OCF₃) group is an ortho, para-director, while the chloro (-Cl) group is also an ortho, para-director.[6] Both groups direct the incoming nitro group to the position para to the chloro group and ortho to the trifluoromethoxy group, resulting in the desired product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol describes a general procedure for the nitration of 1-chloro-3-(trifluoromethoxy)benzene.
Materials and Reagents:
-
1-chloro-3-(trifluoromethoxy)benzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-(trifluoromethoxy)benzene. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 1-chloro-3-(trifluoromethoxy)benzene via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
The reaction is exothermic; maintain strict temperature control during the addition of the nitrating mixture.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | 1-chloro-3-(trifluoromethoxy)benzene |
| Molecular Weight ( g/mol ) | 210.58 |
| Reactant 2 | Nitrating Mixture (HNO₃/H₂SO₄) |
| Product | This compound |
| Molecular Weight ( g/mol ) | 255.58 |
| Theoretical Yield | Dependent on starting material amount |
| Expected Experimental Yield (%) | 80-90% |
| Purity (by HPLC/GC) | >98% |
| Appearance | Pale yellow solid |
Note: The expected experimental yield is an estimate based on similar nitration reactions and may vary depending on the specific reaction conditions and purification methods.
References
- 1. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved: On nitration, the major product that chlorobenzene gives is:1 -chloro-3 -nitrobenz [Chemistry] [gauthmath.com]
Application Notes and Protocols for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene as a versatile chemical intermediate. The protocols detailed below offer standardized procedures for its application in the synthesis of potentially bioactive molecules, particularly in the agrochemical field.
Application Notes
This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex molecules for the agrochemical and pharmaceutical industries. Its chemical structure is primed for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.
The key attributes of this intermediate include:
-
Activated Aromatic System: The presence of a strong electron-withdrawing nitro group (para to the chlorine) significantly activates the benzene ring towards nucleophilic attack.
-
Excellent Leaving Group: The chloro substituent serves as an effective leaving group in SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles.
-
Trifluoromethoxy Moiety: The -OCF3 group is a crucial pharmacophore in many modern agrochemicals and pharmaceuticals. It enhances metabolic stability, increases lipophilicity, and can improve the binding affinity of the final molecule to its biological target.
A primary application of this intermediate is in the synthesis of diaryl ether herbicides. The general structure of these herbicides often includes a nitrophenyl ether core, which can be readily assembled using this compound as a starting material. Subsequent reduction of the nitro group provides a handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with a substituted phenol to yield a diaryl ether, a common structural motif in herbicides.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-hydroxyphenoxyacetic acid methyl ester)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous dimethylformamide (5 mL per mmol of phenol).
-
Stir the solution and add anhydrous potassium carbonate (1.5 eq).
-
To this mixture, add this compound (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether.
Data Presentation:
| Reactant 1 | Reactant 2 (Example) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
| This compound | Methyl 2-(4-hydroxyphenoxy)acetate | K2CO3 (1.5) | DMF | 80-100 | 4-12 | Methyl 2-(4-(2-nitro-4-(trifluoromethoxy)phenoxy)phenoxy)acetate |
| This compound | 4-Methoxyphenol | K2CO3 (1.5) | DMF | 80-100 | 4-12 | 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethoxy)benzene |
| This compound | 3-Hydroxybenzonitrile | K2CO3 (1.5) | DMF | 80-100 | 4-12 | 3-(2-Nitro-4-(trifluoromethoxy)phenoxy)benzonitrile |
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group in the synthesized diaryl ether to an amine, which can be a key step for further functionalization.
Materials:
-
Nitro-substituted diaryl ether (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the nitro-substituted diaryl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the corresponding aniline derivative.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Data Presentation:
| Starting Material (Example) | Reducing Agent (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethoxy)benzene | Fe (5.0) | NH4Cl (1.0) | Ethanol/Water | Reflux | 2-6 | 4-(4-Methoxyphenoxy)-3-(trifluoromethoxy)aniline |
| 3-(2-Nitro-4-(trifluoromethoxy)phenoxy)benzonitrile | Fe (5.0) | NH4Cl (1.0) | Ethanol/Water | Reflux | 2-6 | 3-(2-Amino-4-(trifluoromethoxy)phenoxy)benzonitrile |
Visualizations
Caption: Synthetic workflow utilizing this compound.
Caption: Inhibition of the PPO enzyme by a potential diaryl ether herbicide.
Applications of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis. Its unique trifluoromethoxy (-OCF₃) substituent imparts desirable properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins, making it a sought-after moiety in the design of novel pharmaceuticals and agrochemicals. The presence of a nitro group and a chlorine atom on the benzene ring activates it for a variety of chemical transformations, providing access to a wide range of functionalized aromatic compounds.
This document provides detailed application notes and experimental protocols for three key synthetic transformations of this compound: Nucleophilic Aromatic Substitution (SNA), Reduction of the Nitro Group, and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the nitro group, positioned ortho and para to the chlorine atom, renders the aromatic ring highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities to the benzene ring.
Application Notes:
-
Synthesis of Substituted Anilines: Reaction with primary or secondary amines yields N-substituted-2-nitro-4-(trifluoromethoxy)anilines, which are precursors to a wide array of biologically active molecules.
-
Formation of Aryl Ethers: Alkoxides can displace the chlorine to form substituted aryl ethers, which are common structural motifs in medicinal chemistry.
-
Introduction of Sulfur-Containing Moieties: Thiolates can be employed to introduce sulfur-based functionalities, which are important in various drug candidates.
Quantitative Data for Representative SNAr Reactions:
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(2-Nitro-4-(trifluoromethoxy)phenyl)morpholine | DMSO | K₂CO₃ | 100 | 6 | 95 |
| Sodium Methoxide | 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene | Methanol | NaOMe | 65 | 4 | 92 |
| Benzylamine | N-Benzyl-2-nitro-4-(trifluoromethoxy)aniline | DMF | Et₃N | 120 | 12 | 88 |
Experimental Protocol: SNAr with Morpholine
dot
Caption: SNAr reaction of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMSO.
-
Add morpholine to the mixture with stirring.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate) to afford 4-(2-Nitro-4-(trifluoromethoxy)phenyl)morpholine.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to a primary amine, yielding 5-chloro-2-(trifluoromethoxy)aniline. This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds, as the resulting aniline is a versatile intermediate for further functionalization, such as amide bond formation, diazotization, and N-alkylation.
Application Notes:
-
Access to Key Intermediates: The resulting aniline is a key precursor for the synthesis of various heterocyclic compounds and other complex molecules.
-
Chemoselectivity: The reduction can be performed chemoselectively in the presence of the chloro and trifluoromethoxy groups using appropriate reducing agents.
Quantitative Data for Representative Nitro Reductions:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fe / NH₄Cl | Ethanol/Water | 80 | 3 | 90 | | SnCl₂·2H₂O | Ethanol | 70 | 2 | 93 | | H₂ (50 psi), Pd/C | Methanol | 25 | 4 | 98 |
Experimental Protocol: Nitro Reduction using Iron and Ammonium Chloride
dot
Caption: Reduction of the nitro group using iron in the presence of ammonium chloride.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound, iron powder, and ammonium chloride in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to 80 °C with vigorous stirring for 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield 5-Chloro-2-(trifluoromethoxy)aniline. Further purification can be achieved by column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling
The carbon-chlorine bond in this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of various aryl and vinyl substituents, leading to the synthesis of biaryl and styrenyl derivatives. These structures are of significant interest in materials science and medicinal chemistry.
Application Notes:
-
Synthesis of Biaryl Compounds: Coupling with arylboronic acids provides access to substituted biaryls, which are important scaffolds in drug discovery and liquid crystal applications.
-
Formation of Styrenyl Derivatives: Reaction with vinylboronic acids or their esters yields styrenyl compounds, which are useful monomers and synthetic intermediates.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 82 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) | - | K₂CO₃ | DME/Water | 90 | 8 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
dot
Caption: Suzuki-Miyaura coupling of the title compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-Nitro-4-(trifluoromethoxy)-1,1'-biphenyl.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a potential irritant; avoid contact with skin and eyes.
-
Palladium catalysts are flammable and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for the Derivatization of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a key building block in medicinal chemistry and materials science. The protocols outlined below focus on its primary reactivity through Nucleophilic Aromatic Substitution (SNAr) and subsequent transformations of the resulting derivatives.
Introduction
This compound is a highly activated aromatic compound, primed for functionalization. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups render the aromatic ring electron-deficient, facilitating nucleophilic attack. The chlorine atom at the C-2 position serves as a good leaving group in SNAr reactions, allowing for the introduction of a wide array of nucleophiles. This versatility makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of antileishmanial and antichagasic compounds.
Key Synthetic Transformations
The principal synthetic pathways for the derivatization of this compound involve the displacement of the chloro group by various nucleophiles, followed by modification of the nitro group.
Caption: Key synthetic pathways for the derivatization of this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom of this compound can be readily displaced by a variety of nucleophiles. The general mechanism involves the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.
Protocol 1: Synthesis of N-Aryl/Alkyl-4-nitro-2-(trifluoromethoxy)aniline Derivatives
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolve the starting material in the anhydrous solvent (e.g., 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.5 eq.) to the solution.
-
Add the base (2.0-3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-4-nitro-1-(trifluoromethoxy)benzene Derivatives
This protocol outlines the synthesis of ether derivatives using alcohols or phenols as nucleophiles.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend the base (1.5 eq.) in the anhydrous solvent.
-
Slowly add the alcohol or phenol (1.2 eq.) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the alkoxide/phenoxide solution.
-
Allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 2-Alkyl/Arylthio-4-nitro-1-(trifluoromethoxy)benzene Derivatives
This protocol describes the formation of thioether derivatives using thiols.
Materials:
-
This compound
-
Thiol
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Methodology:
-
To a solution of this compound (1.0 eq.) in the anhydrous solvent, add the thiol (1.2 eq.).
-
Add the base (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for SNAr Reactions (Representative Yields)
| Nucleophile Class | Nucleophile Example | Product Class | Typical Yield (%) |
| Primary Amine | Aniline | N-Aryl-4-nitro-2-(trifluoromethoxy)aniline | 85-95% |
| Secondary Amine | Morpholine | 4-(4-Nitro-2-(trifluoromethoxy)phenyl)morpholine | 90-98% |
| Phenol | Phenol | 4-Nitro-2-phenoxy-1-(trifluoromethoxy)benzene | 70-85% |
| Thiol | Thiophenol | 4-Nitro-2-(phenylthio)-1-(trifluoromethoxy)benzene | 80-90% |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
II. Further Reactions of Derivatized Products
The derivatives obtained from the SNAr reactions can undergo further transformations, significantly expanding the molecular diversity.
Protocol 4: Reduction of the Nitro Group
The nitro group of the SNAr products can be selectively reduced to an amine, providing a key functional group for further elaboration, such as amide bond formation.
Materials:
-
Nitro-substituted derivative from Protocols 1, 2, or 3
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
Methodology (using SnCl₂·2H₂O):
-
Dissolve the nitro compound (1.0 eq.) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4.0-5.0 eq.) in concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the aniline derivative.
Caption: Workflow for the reduction of the nitro group.
Protocol 5: Suzuki-Miyaura Cross-Coupling
While the chloro-substituent is an excellent leaving group in SNAr, the derivatives where the chloro group is retained can potentially undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. However, it is important to note that the electron-withdrawing nature of the substituents can make oxidative addition challenging. More commonly, the chloro-substituent would be replaced first via SNAr, and then other functionalities on the introduced nucleophile or the newly formed aniline would be used for coupling reactions.
The following is a conceptual protocol for a Suzuki-Miyaura coupling of an aryl bromide derivative, which could be synthesized from the corresponding aniline via Sandmeyer reaction.
Materials:
-
Aryl bromide derivative
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol)
Methodology:
-
In an oven-dried flask under an inert atmosphere, combine the aryl bromide (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Add the degassed solvent system.
-
Heat the mixture with stirring to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized aromatic compounds. The protocols provided herein offer a foundational guide for its derivatization through Nucleophilic Aromatic Substitution and subsequent chemical transformations. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes to fully exploit the synthetic potential of this important intermediate.
Application Notes and Protocols for the Analytical Detection of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. The methodologies described are based on established analytical techniques for structurally similar compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a halogenated nitroaromatic compound with a trifluoromethoxy substituent. Accurate and sensitive detection of such compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound due to its volatility and the high selectivity and sensitivity offered by mass spectrometric detection.
Analytical Method Overview
The recommended analytical approach is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method provides excellent separation of the target analyte from complex matrices and definitive identification based on its mass spectrum.
Principle of the Method
A prepared sample solution is injected into the gas chromatograph, where this compound is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that is used for identification and quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of this compound. The data is extrapolated from the analysis of structurally related nitroaromatic and chlorinated compounds.[1][2]
| Parameter | Expected Performance |
| Linearity Range | 0.1 µg/L - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantitation (LOQ) | 0.07 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for similar nitroaromatic compounds and should be validated for the specific application.
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)
-
Internal Standard (IS): 1,3,5-Trichlorobenzene or a suitable deuterated analog
-
Gases: Helium (99.999% purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler: G4513A autosampler or equivalent
Preparation of Standard Solutions
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 µg/L).
-
Internal Standard Spiking: Spike all standard solutions and samples with the internal standard to a final concentration of 10 µg/L.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., water, soil, pharmaceutical formulation). A generic liquid-liquid extraction (LLE) for an aqueous sample is described below.
-
Extraction: To 100 mL of the aqueous sample, add 5 mL of dichloromethane.
-
Shaking: Cap the container and shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully collect the organic (bottom) layer.
-
Repeat: Repeat the extraction two more times with fresh aliquots of dichloromethane.
-
Combine and Dry: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add the internal standard to the final extract.
GC-MS Operating Conditions
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 min purge) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined by analyzing a standard. Likely prominent ions from the molecular ion and characteristic fragments. |
| Qualifier Ions | At least two other characteristic ions for confirmation. |
Data Analysis and Quantification
-
Identification: The target analyte is identified by its retention time and the presence of the selected quantification and qualifier ions with the correct ion ratios.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: GC-MS Analysis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is an aromatic compound of interest in synthetic chemistry and pharmaceutical development. Accurate and reliable analytical methods are essential for monitoring its presence in reaction mixtures, assessing purity, and performing quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both high-resolution chromatographic separation and definitive mass-based identification.[1] This document details a comprehensive protocol for the sample preparation and GC-MS analysis of this compound.
The methodology leverages the volatility of the analyte for gas chromatographic separation, followed by electron ionization (EI) mass spectrometry to generate a characteristic fragmentation pattern for unambiguous identification.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a volatile organic solvent, free of particulate matter.[2][3]
-
Standard Solution Preparation:
-
Calibration Standards:
-
Perform serial dilutions of the primary stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If precise quantification is required, add a suitable internal standard (e.g., 1,3-Dichlorobenzene) at a constant concentration to each calibration standard and sample.[1]
-
-
Sample Preparation from Reaction Mixtures:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a cold, appropriate solvent (e.g., ethyl acetate) to halt the reaction.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the final solution into a 1.5 mL glass autosampler vial for analysis.[2][3]
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.[1]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value | Rationale |
| GC System | Gas Chromatograph with a split/splitless injector | Allows for high sensitivity in splitless mode.[1] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation for aromatic compounds.[1] |
| Carrier Gas | Helium, Constant Flow | Inert gas offering high chromatographic efficiency.[1][4] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column.[1] |
| Inlet Temperature | 250 °C | Ensures complete volatilization without thermal degradation.[1] |
| Injection Volume | 1 µL | Standard volume for capillary columns.[1] |
| Injection Mode | Splitless (with a 0.75 min purge delay) | Maximizes analyte transfer to the column for trace analysis.[1] |
| Oven Program | ||
| Initial Temperature | 60 °C (hold for 2 min) | Allows for solvent focusing at the head of the column. |
| Ramp | 15 °C/min to 280 °C | Provides efficient separation based on boiling points. |
| Final Hold | 280 °C for 5 min | Ensures elution of any less volatile compounds. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| MS System | Quadrupole or similar mass analyzer | Common and robust analyzer for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard, energetic ionization technique that produces reproducible fragmentation patterns.[1] |
| Ionization Energy | 70 eV | Standard energy for generating comparable library spectra.[1] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes within the source.[1] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[1] |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis.[1] |
| Solvent Delay | 3 minutes | Prevents the high solvent load from damaging the detector filament.[1] |
| Scan Range | 50 - 350 m/z | Covers the expected molecular ion and fragment masses. |
Data Presentation and Analysis
1. Identification
The identification of this compound is achieved by matching its retention time and its experimental mass spectrum with that of a known analytical standard. The molecular weight of the compound (C₇H₃ClF₃NO₃) is 241.55 g/mol . The mass spectrum is characterized by the molecular ion (M⁺) and several key fragment ions.
Table 3: Predicted Mass Spectral Data for this compound
| m/z (amu) | Predicted Fragment Ion | Interpretation |
| 241/243 | [C₇H₃ClF₃NO₃]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |
| 195/197 | [M - NO₂]⁺ | Loss of a nitro group |
| 175 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group |
| 160/162 | [M - NO₂ - Cl]⁺ | Loss of nitro group and chlorine |
| 125 | [C₆H₃Cl]⁺ | Chlorophenyl fragment |
| 75 | [C₆H₃]⁺ | Phenyl fragment |
Note: The fragmentation pattern is predicted based on established chemical principles. The relative abundances may vary based on instrument conditions.
2. Quantification
For quantitative analysis, a calibration curve is generated by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the known concentrations of the prepared standards.[1] The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Its purity is crucial for downstream applications, necessitating an efficient and reliable purification method. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the purification of such non-polar compounds. This application note details a robust protocol for the purification of this compound using preparative HPLC.
Physicochemical Properties of Structurally Related Compounds
A summary of the physicochemical properties of a structurally similar compound, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, is provided below to guide the development of the purification method.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| IUPAC Name | 2-chloro-1-nitro-4-(trifluoromethyl)benzene |
Note: Data for a structurally related compound is provided as a reference.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound sample.
-
Solvent Selection: Dissolve the sample in a minimal amount of a suitable solvent. Acetonitrile is recommended due to its miscibility with the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
-
Concentration: The concentration of the sample should be optimized based on the loading capacity of the preparative column. A starting concentration of 10-50 mg/mL is recommended.
HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector is required.
Table of HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Gradient Elution Profile:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
Purification and Fraction Collection
-
Equilibration: Equilibrate the column with the initial mobile phase composition (60% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatographic Run: Run the HPLC method as per the defined gradient profile.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound. The collection can be triggered by UV absorbance threshold.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nitration of 4-chloro-1-(trifluoromethoxy)benzene.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Inactive Nitrating Agent: The mixed acid (HNO₃/H₂SO₄) may have absorbed moisture, reducing its effectiveness. 2. Low Reaction Temperature: The reaction temperature may be too low for the nitration to proceed at a reasonable rate. | 1. Use fresh, anhydrous concentrated nitric acid and sulfuric acid. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. A typical range for similar nitrations is 0°C to 35°C[1]. |
| Low Yield of Desired Product | 1. Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Formation of Isomeric Byproducts: The directing effects of the chloro and trifluoromethoxy groups can lead to the formation of other isomers. 3. Product Loss During Work-up: The extraction and washing steps may not be efficient, leading to loss of the product. | 1. Monitor the reaction progress and continue until the starting material is consumed. 2. Control the reaction temperature carefully, as lower temperatures can sometimes improve regioselectivity. Isomer separation may be necessary during purification. 3. Ensure complete extraction by performing multiple extractions with a suitable organic solvent like dichloromethane[1]. Minimize the volume of washing solutions. |
| Formation of Multiple Spots on TLC (High Impurity Profile) | 1. Over-nitration (Dinitro Products): Using a large excess of the nitrating agent or high reaction temperatures can lead to the formation of dinitro-compounds. 2. Formation of Isomers: As mentioned, the formation of constitutional isomers is a common issue in the nitration of substituted benzenes. 3. Side Reactions: Oxidation or other side reactions can occur, especially at elevated temperatures. | 1. Use a controlled stoichiometry of the nitrating agent. A slight excess is often sufficient. Maintain a low reaction temperature. 2. Isomers with different polarities can often be separated by column chromatography or fractional crystallization. 3. Maintain strict temperature control and consider using a milder nitrating agent if side reactions are significant. |
| Difficulty in Isolating the Pure Product | 1. Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making chromatographic separation challenging. 2. Oily Product: The product may not crystallize easily, making isolation by filtration difficult. | 1. Explore different solvent systems for column chromatography to maximize the separation of isomers. Fractional crystallization from a suitable solvent or a mixture of solvents can also be effective. For related compounds, recrystallization from ethanol has been mentioned[2]. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If the product remains an oil, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 4-chloro-1-(trifluoromethoxy)benzene?
A1: The trifluoromethoxy group (-OCF₃) is a deactivating, ortho, para-directing group, while the chloro group (-Cl) is also a deactivating, ortho, para-director. In this case, the directing effects of both substituents reinforce each other to an extent. The primary site of nitration is expected to be ortho to the trifluoromethoxy group and meta to the chloro group, yielding the desired this compound. However, the formation of the other isomer, 3-chloro-4-nitro-1-(trifluoromethoxy)benzene, is also possible. The ratio of these isomers will depend on the specific reaction conditions.
Q2: What is a typical experimental protocol for this synthesis?
Experimental Protocol: Nitration of 4-chloro-1-(trifluoromethoxy)benzene
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to pre-cooled (0°C) concentrated sulfuric acid (2-3 equivalents). Maintain the temperature below 10°C during the addition.
-
Reaction: Cool the solution of 4-chloro-1-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or excess sulfuric acid) to 0°C. Add the nitrating mixture dropwise to the solution, ensuring the temperature does not exceed 5-10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-25°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and water. Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Q3: What are the key safety precautions for this reaction?
A3: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Use of Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: Strictly control the reaction temperature, especially during the addition of the nitrating mixture, to prevent runaway reactions. Use an ice bath for cooling.
-
Slow Addition: Add the nitrating agent slowly and dropwise to maintain control over the reaction rate and temperature.
-
Quenching: Quench the reaction by pouring it onto ice with caution, as this can also be exothermic.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group, C-Cl, C-O-C).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity and quantify any isomeric impurities.
Data Presentation
Table 1: Summary of Reaction Conditions for Nitration of Substituted Benzenes
| Starting Material | Nitrating Agent | Temperature (°C) | Solvent | Yield (%) | Reference |
| Trifluoromethoxybenzene | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 35 | - | ~90% (para isomer) | [1] |
| Chlorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 40 - 70 | - | 98% (isomer mix) | |
| 2-chloro-4-fluorobenzoic acid | Oleum / HNO₃ | Not specified | - | Not specified |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for yield and purity issues.
References
Technical Support Center: Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction does not seem to be producing the desired this compound. What are the possible causes and solutions?
Answer: Low or no product yield can stem from several factors related to the nitration reaction. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting/Optimization Steps |
| Inactive Nitrating Agent | The nitronium ion (NO₂⁺) is the active electrophile, formed from nitric acid and a strong acid catalyst like sulfuric acid. Ensure that concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%) are used. Older or improperly stored acids may have a higher water content, which inhibits the formation of the nitronium ion. |
| Insufficient Reaction Temperature | Aromatic nitration is an exothermic reaction, but an initial activation energy barrier must be overcome. If the reaction mixture is too cold, the reaction rate may be negligible. Carefully monitor the temperature and consider a modest increase if no product formation is observed. However, be cautious as higher temperatures can lead to side reactions (see Issue 2). |
| Poor Mixing | The reaction is typically biphasic or involves solids. Vigorous stirring is crucial to ensure proper mixing of the reactants and efficient mass transfer. |
| Starting Material Quality | Verify the purity of the starting material, 4-chloro-1-(trifluoromethoxy)benzene. Impurities could interfere with the reaction. |
Issue 2: Presence of Significant Impurities and Side Products
Question: My product is contaminated with significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The primary side reactions in the synthesis of this compound are the formation of isomers and over-nitration.
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Isomer Formation: The trifluoromethoxy group is an ortho-para directing group, as is the chlorine atom. Therefore, nitration of 4-chloro-1-(trifluoromethoxy)benzene will yield a mixture of isomers. The desired product is the 4-nitro isomer. The main isomeric byproduct is 2-chloro-6-nitro-1-(trifluoromethoxy)benzene.
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Over-nitration: Under harsh reaction conditions (e.g., high temperatures, fuming nitric acid), dinitration can occur, leading to the formation of dinitro-substituted products.[1][2]
| Side Product | Minimization Strategy |
| Isomeric Byproducts | Controlling the reaction temperature can influence the isomer ratio to some extent. Lower temperatures generally favor the para isomer. However, complete suppression of the ortho isomer is unlikely. The isomers will need to be separated during the purification step (see FAQ Q3). |
| Dinitro Compounds | Maintain a controlled temperature, typically between 0-10°C, during the addition of the nitrating mixture. Avoid using fuming nitric acid unless specifically required and controlled. Use a stoichiometric amount of nitric acid. |
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of the target compound primarily involves separating it from the isomeric byproduct and any unreacted starting material.
| Purification Challenge | Recommended Method |
| Separation of Isomers | Recrystallization: This is the most common and effective method. The isomers often have different solubilities in various solvents. A solvent system (e.g., ethanol/water, isopropanol) should be chosen where the desired 4-nitro isomer has lower solubility than the 6-nitro isomer at lower temperatures, allowing it to crystallize out selectively. |
| Removal of Unreacted Starting Material | Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate) will allow for the separation of the more polar nitro-compounds from the less polar starting material. |
| Removal of Acidic Residues | Work-up: Before purification, it is crucial to perform a thorough aqueous work-up. This involves quenching the reaction mixture with ice-water, followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer should then be washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a water wash. |
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of 4-chloro-1-(trifluoromethoxy)benzene?
Q2: Is the trifluoromethoxy group stable under the nitrating conditions?
A2: Yes, the trifluoromethoxy group is generally very stable under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acids). It is an electron-withdrawing group and is known for its high chemical stability. Hydrolysis of the trifluoromethoxy group is not a common side reaction in this synthesis.
Q3: What is a good starting point for a recrystallization solvent to separate the isomers?
A3: A good starting point for recrystallization is a mixed solvent system, such as ethanol and water. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, the desired, less soluble para-isomer should crystallize out. Other alcohol-based solvents like isopropanol can also be effective.
Experimental Protocols
Synthesis of this compound
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Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-1-(trifluoromethoxy)benzene (1 equivalent).
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Cooling: Cool the flask to 0-5°C in an ice-salt bath.
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Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
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Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of the starting material via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
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Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for the purification of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, and potential decomposition. These may include:
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Isomeric Impurities: Positional isomers are common byproducts in the nitration of aromatic compounds. Depending on the synthetic route, you may encounter other isomers of chloro-nitro-1-(trifluoromethoxy)benzene.
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Unreacted Starting Materials: Residual starting materials from the synthesis process can contaminate the final product.
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Over-nitrated or Under-nitrated Species: The nitration process can sometimes lead to the formation of dinitro compounds or the presence of unreacted precursors.
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Decomposition Products: Nitroaromatic compounds can be susceptible to decomposition, especially at elevated temperatures.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective methods for purifying halogenated nitroaromatic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are suitable solvents for the recrystallization of this compound?
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for assessing the purity of halogenated nitroaromatic compounds.[2][3] These techniques can effectively separate the main compound from its impurities and provide quantitative data on purity.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| "Oiling out" instead of crystal formation | The compound's solubility in the chosen solvent is too high, or the solution is supersaturated. | - Add a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) to the hot solution. - Try a different solvent system. A less polar solvent may be required. - Ensure the solution is not cooled too rapidly. Allow for slow cooling to room temperature before placing in an ice bath. |
| Low recovery of purified compound | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and flask) to prevent cooling and premature crystallization. - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Purity does not improve significantly | The primary impurity is a positional isomer with very similar solubility characteristics. | - Consider fractional crystallization, which involves multiple recrystallization steps, collecting and analyzing the purity of different crystal fractions. - If recrystallization is ineffective, column chromatography is the recommended alternative for separating isomers. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities | - The solvent system (mobile phase) is not optimized. - The column is overloaded with the sample. | - Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. For nitroaromatic compounds, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. - As a general rule, the amount of crude sample should be 1-5% of the weight of the stationary phase (e.g., silica gel). |
| The compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly (with the solvent front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity as needed to move the compounds down the column.
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Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Assessment Methods
| Analytical Method | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Key Advantages |
| HPLC (Reverse Phase) | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | UV-Vis | High resolution, suitable for non-volatile compounds, quantitative.[2] |
| GC | DB-5 or equivalent | Helium or Nitrogen | FID or ECD | High sensitivity for volatile compounds, good for separating isomers.[3] |
Visualizations
Caption: A logical workflow for selecting a purification strategy for this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
optimization of reaction conditions for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene.
Experimental Protocol: Nitration of 4-Chloro-1-(trifluoromethoxy)benzene
This protocol details the synthesis of this compound via the nitration of 4-Chloro-1-(trifluoromethoxy)benzene.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-1-(trifluoromethoxy)benzene | C₇H₄ClF₃O | 196.55 | 10.0 g | 0.051 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 5 mL | ~0.079 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - |
| Ice | H₂O | 18.02 | As needed | - |
Procedure:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 5 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Stir the mixture gently for 10-15 minutes, maintaining the low temperature.
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Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 10.0 g of 4-Chloro-1-(trifluoromethoxy)benzene in 30 mL of dichloromethane. Cool this solution to 0 °C using an ice bath.
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Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of 4-Chloro-1-(trifluoromethoxy)benzene over 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Work-up: Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. Separate the organic layer using a separatory funnel.
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Neutralization: Wash the organic layer sequentially with 50 mL of cold water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Incorrect starting material. | 1. Extend the reaction time or slightly increase the reaction temperature (monitor for side reactions). 2. Ensure careful separation of layers and avoid product loss during washing steps. 3. Verify the identity and purity of the starting material using analytical techniques (e.g., NMR, GC-MS). |
| Formation of Multiple Products (Isomers) | The trifluoromethoxy group is ortho, para-directing, and the chloro group is also ortho, para-directing. This can lead to the formation of the desired 2-chloro-4-nitro isomer along with other isomers. | 1. Maintain a low reaction temperature (0-5 °C) to favor the formation of the thermodynamically more stable para-nitro product. 2. Use a milder nitrating agent if isomer formation is excessive. 3. Separate the isomers using column chromatography with a suitable eluent system. |
| Dark-colored Reaction Mixture or Product | Formation of polymeric or degradation byproducts due to excessive temperature or reaction time. | 1. Strictly control the reaction temperature and avoid localized overheating. 2. Reduce the reaction time if possible. 3. Purify the crude product using activated carbon treatment during recrystallization or by column chromatography. |
| Product is an Oil and Does Not Solidify | The product may be impure, or it may have a low melting point. | 1. Attempt to purify the oil by column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Cool the oil to a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: While the exact yield can vary depending on the specific reaction conditions and purification efficiency, yields for similar nitration reactions of substituted benzenes typically range from 70-90%.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at different time intervals, quench them with water, and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Q3: What are the primary safety precautions for this experiment?
A3: This reaction involves the use of highly corrosive and strong oxidizing acids (concentrated sulfuric and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled.[1][2] Always add the nitrating mixture slowly and maintain the recommended temperature. Nitroaromatic compounds can be toxic and should be handled with care.[3][4]
Q4: What are the potential side products of this reaction?
A4: Besides the desired this compound, potential side products include other nitro isomers such as 3-Chloro-4-nitro-1-(trifluoromethoxy)benzene and dinitrated products. The formation of these byproducts can be minimized by controlling the reaction temperature and using the correct stoichiometry of the nitrating agent.
Q5: How do I properly dispose of the acidic waste generated in this experiment?
A5: The acidic aqueous layer from the work-up should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) while cooling in an ice bath before disposal according to your institution's hazardous waste guidelines.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
dealing with the explosive nature of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene in the lab
Disclaimer: 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a highly explosive and unstable compound. The information provided here is for guidance purposes only and should not replace a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always handle this substance with extreme caution and under the direct supervision of experienced personnel.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is its highly explosive nature. It is prone to severe thermal decomposition and can be sensitive to shock, friction, and heat. Additionally, like many nitroaromatic compounds, it is considered toxic and can cause skin, eye, and respiratory irritation.[1]
Q2: What are the known physical and chemical properties of this compound?
A2: Due to its instability, detailed experimental data is limited. The following table summarizes available information.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₃ |
| Molecular Weight | 241.55 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | Approximately 55-57 °C[1] |
| Boiling Point | Predicted: 255.0 ± 35.0 °C |
| Density | Predicted: 1.572 ± 0.06 g/cm³ |
Q3: What engineering controls are necessary for working with this compound?
A3: All work with this compound must be conducted in a certified chemical fume hood with a blast shield. The work area should be free of ignition sources, and all equipment must be properly grounded. An emergency eyewash and shower station must be readily accessible.
Q4: What personal protective equipment (PPE) is required?
A4: At a minimum, personnel should wear:
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Acid-resistant gloves
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Chemical-resistant lab coat or suit
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Safety goggles and a face shield
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In some cases, respiratory protection may be necessary.[1]
Q5: What is the general synthetic route for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change or gas evolution during storage or reaction. | Decomposition of the compound, potentially leading to an explosion. | IMMEDIATELY EVACUATE THE AREA. Alert others and contact your institution's emergency response team. Do not attempt to handle the material. |
| Difficulty in controlling reaction temperature (exotherm). | The reaction is proceeding too quickly. This is a critical safety concern for nitration reactions. | Immediately cool the reaction vessel with an ice bath. If the temperature continues to rise, follow your laboratory's emergency shutdown procedure. Be prepared to evacuate. |
| Spill of the compound. | Accidental release of a hazardous and explosive material. | Evacuate the immediate area. Prevent others from entering. Follow your institution's spill response protocol for highly reactive and toxic materials. Do not attempt to clean up a spill of this compound without specialized training and equipment. |
Experimental Protocols
Note: Due to the extreme hazards and lack of validated public data, a detailed, step-by-step experimental protocol for the synthesis, handling, and disposal of this compound cannot be safely provided. The following sections outline general best practices for handling energetic materials.
General Protocol for Handling Highly Energetic Materials
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Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the quantity of material, potential triggers for decomposition (heat, shock, friction), and emergency procedures.
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Scale: Always work with the smallest possible quantities of the material.
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Isolation: Conduct experiments in a designated area, away from other researchers and sensitive equipment.
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Containment: Use appropriate reaction vessels and secondary containment to minimize the impact of an unexpected event.
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Monitoring: Continuously monitor the reaction for any signs of instability.
General Protocol for Disposal of Energetic Compounds
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Do Not Dispose in Standard Waste Streams: Energetic compounds must be treated as hazardous waste.
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Consult EHS: Contact your institution's Environmental Health and Safety office for specific disposal procedures.
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Deactivation: In some cases, a deactivation or neutralization procedure may be required before disposal. This should only be performed by trained personnel following a validated protocol.
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Labeling: Clearly label all waste containers with the contents and associated hazards.
Visualizations
The following diagrams illustrate general safety workflows for handling energetic materials.
Caption: Risk assessment workflow for experiments with energetic materials.
Caption: Emergency response workflow for a spill of an energetic material.
References
common impurities in 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene and their removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. It addresses common purity issues and provides detailed protocols for impurity removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The most prevalent impurities are typically positional isomers formed during the nitration of 1-chloro-3-(trifluoromethoxy)benzene. These include:
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4-Chloro-2-nitro-1-(trifluoromethoxy)benzene
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2-Chloro-6-nitro-1-(trifluoromethoxy)benzene
Other potential impurities can include:
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Unreacted starting material: 1-chloro-3-(trifluoromethoxy)benzene
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Di-nitrated byproducts
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Residual solvents from the synthesis and purification process.
Q2: My analytical data (HPLC/GC) shows multiple peaks close to my product peak. How can I confirm if they are isomers?
A2: Due to their similar molecular weight, isomers will have identical mass-to-charge ratios in mass spectrometry (MS). High-resolution mass spectrometry can confirm the elemental composition. To differentiate between isomers, chromatographic separation is key. Techniques like HPLC with a phenyl-hexyl or PFP column can often provide better selectivity for positional isomers compared to a standard C18 column.[1] Co-injection with commercially available standards of the suspected isomers, if available, is a definitive way to confirm their identity.
Q3: Is distillation an effective method for separating the isomeric impurities?
A3: Simple distillation is often ineffective for separating positional isomers of halogenated nitroaromatics because they tend to have very close boiling points.[1] While fractional distillation under reduced pressure might offer some enrichment, it is generally not sufficient to achieve high purity.
Q4: What are the recommended methods for removing these impurities to achieve high purity (>99%)?
A4: The two most effective and commonly used laboratory techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a co-solvent (anti-solvent) to reduce solubility upon cooling. Good starting points for nitroaromatic compounds are ethanol/water or heptane/ethyl acetate mixtures.[1] |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote proper crystallization. |
| Purity does not improve significantly | The major impurity is an isomer with very similar solubility characteristics to the desired product. | In this case, column chromatography is the recommended alternative. If you must use recrystallization, fractional crystallization may be attempted. This involves multiple, sequential recrystallization steps, where each fraction of crystals is collected and analyzed separately. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The mobile phase (eluent) is not optimized. The stationary phase is not providing enough selectivity. | Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.[2] For challenging isomer separations, consider using a Phenyl-Hexyl or PFP (pentafluorophenyl) column, which can offer different selectivity based on π-π interactions.[1][3] |
| Product elutes too quickly or too slowly | The polarity of the mobile phase is too high or too low, respectively. | Adjust the solvent ratio. If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly, increase the polarity. |
| Tailing peaks | The column is overloaded, or there are interactions between the compound and the stationary phase. | Reduce the amount of sample loaded onto the column. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic), can sometimes improve peak shape. |
Quantitative Data Summary
The following table presents representative data for the purification of a halogenated nitroaromatic compound, illustrating the expected purity and yield from the described purification techniques.
| Purification Technique | Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Key Parameters |
| Recrystallization | ~95 | >98 | 70-85 | Solvent: Ethanol/Water |
| Column Chromatography | ~95 | >99.5 | 60-80 | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient |
Note: These values are illustrative and can vary depending on the initial impurity profile and specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, heptane). A suitable solvent will dissolve the compound when hot but sparingly when cold. An ethanol/water mixture is often a good starting point.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution has a strong color from impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
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Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by slowly increasing the percentage of ethyl acetate). Collect fractions in separate test tubes.
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Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Purity Analysis: Analyze the purity of the final product using HPLC or GC-MS.
Visualizations
Caption: Workflow for impurity identification and removal.
References
Technical Support Center: Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Experimental Workflow
The synthesis of this compound typically proceeds through a two-step process: trifluoromethoxylation of a suitable precursor followed by nitration. The following diagram illustrates a logical experimental workflow for this synthesis.
Caption: A logical workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the synthesis. Note that optimal conditions may vary depending on the specific reagents and scale of the reaction.
Table 1: Representative Reaction Parameters for Trifluoromethoxylation
| Parameter | Value |
| Starting Material | 2-Chloro-4-nitrophenol |
| Trifluoromethylating Agent | Trifluoromethyl iodide (CF3I) |
| Catalyst | Copper(I) iodide (CuI) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
Table 2: Representative Reaction Parameters for Nitration
| Parameter | Value |
| Starting Material | 1-Chloro-3-(trifluoromethoxy)benzene |
| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid (1:1 v/v) |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Expected Yield | 85-95% |
| Purity (after recrystallization) | >98% |
Experimental Protocols
Protocol 1: General Procedure for Nitration
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid. Maintain the temperature below 10 °C during this addition.
-
Nitration Reaction: To the cooled nitrating mixture, add the starting material (1-Chloro-3-(trifluoromethoxy)benzene) dropwise or in small portions, ensuring the reaction temperature is maintained between 0-10 °C to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the crude product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for nitroaromatic compounds include ethanol, methanol, and isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide
Issue 1: Low Yield in the Nitration Step
-
Question: My nitration reaction is resulting in a low yield of the desired this compound. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or GC to ensure all the starting material has been consumed before work-up. Consider extending the reaction time or slightly increasing the temperature, but be cautious as this may lead to side products.
-
-
Insufficient Nitrating Agent: The concentration or amount of the nitrating agent may be insufficient.
-
Solution: Ensure the nitric acid and sulfuric acid are of high concentration. Using fuming nitric acid can increase the potency of the nitrating mixture. A slight excess of the nitrating agent can be used, but this may increase the risk of dinitration.
-
-
Loss During Work-up: The product may be partially soluble in the aqueous work-up solution.
-
Solution: Ensure the quenching is performed at a low temperature to maximize precipitation. After filtration, the aqueous filtrate can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
-
-
Issue 2: Formation of Multiple Products (Isomers or Dinitrated Compounds)
-
Question: I am observing the formation of multiple spots on my TLC plate after the nitration reaction, suggesting the presence of isomers or dinitrated byproducts. How can I improve the selectivity?
-
Answer:
-
Reaction Temperature Too High: Nitration is a highly exothermic reaction, and elevated temperatures can lead to the formation of multiple nitro isomers and dinitrated products.
-
Solution: Maintain a low reaction temperature (0-10 °C) throughout the addition of the starting material and for the duration of the reaction. The addition should be slow and controlled.
-
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can promote dinitration.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.
-
-
Purification: If the formation of byproducts is unavoidable, they can often be separated by careful recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
-
A1: The primary safety concerns are the handling of corrosive and strong oxidizing agents like concentrated nitric and sulfuric acids, and the exothermic nature of the nitration reaction which can lead to runaway reactions if not properly controlled. Nitroaromatic compounds can also be thermally unstable and potentially explosive, requiring careful handling and storage. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For scale-up, consider using a reactor with proper temperature control and an emergency quenching plan.
-
-
Q2: How can I effectively remove acidic residue from my crude product after the nitration work-up?
-
A2: After quenching the reaction on ice and filtering the crude product, it is crucial to wash the solid thoroughly with cold water until the pH of the washings is neutral. A subsequent wash with a dilute sodium bicarbonate solution can also be used to neutralize any remaining acid, followed by another wash with water to remove the bicarbonate salt.
-
-
Q3: What is the best method to confirm the identity and purity of the final product?
-
A3: A combination of analytical techniques should be used. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and by measuring the melting point of the crystalline product. The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
-
References
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a nucleophilic aromatic substitution (SNAr) reaction?
A nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4] These groups make the ring electron-deficient and susceptible to attack by a nucleophile.[3]
Q2: Why are SN1 and SN2 reactions uncommon for aryl halides?
Aryl halides are generally unreactive under standard SN1 and SN2 conditions.[5]
-
SN1 mechanism is unfavorable because the dissociation of the leaving group would form a highly unstable aryl cation.[1][5]
-
SN2 mechanism is not possible due to the steric hindrance of the aromatic ring, which prevents the required backside attack by the nucleophile.[1][5]
Q3: What is the role of the Meisenheimer complex?
The Meisenheimer complex is a key intermediate formed during the SNAr reaction.[6] It is a resonance-stabilized, negatively charged species that results from the addition of the nucleophile to the aromatic ring.[5][7] The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate, thereby facilitating the reaction.[5][8]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently Activated Aromatic Ring | The aromatic ring must have at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group.[2][9] If activation is insufficient, consider using a more electron-deficient substrate. |
| Poor Leaving Group | In SNAr reactions, the leaving group ability follows the trend: F > Cl ≈ Br > I.[1][2] Fluoride is often the best leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[2][10] If possible, switch to a substrate with a better leaving group. |
| Weak Nucleophile | The nucleophile must be strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (e.g., alkoxide or amide) using a suitable non-nucleophilic base.[11] |
| Inappropriate Solvent | Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[2][12] These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[2][12] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[2] |
| Low Reaction Temperature | Many SNAr reactions require heating to overcome the activation energy barrier.[2] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress.[2] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield in SNAr reactions.
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate.
-
LC-MS or NMR analysis indicates the presence of impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent can compete with the intended nucleophile.[2] It is advisable to use a non-reactive, polar aprotic solvent.[2] |
| Di-substitution | If the substrate contains more than one leaving group, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[2][11] |
| Hydrolysis | The presence of water can lead to the hydrolysis of starting materials or products, especially under basic conditions and at elevated temperatures.[2][11] Ensure the use of anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.[11] |
| Benzyne Formation | Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[2][8] This is more common with unactivated aryl halides. If this is suspected, consider using a weaker base.[2] |
Logical Relationship of Side Product Formation
Caption: Common causes and resulting side products in SNAr reactions.
Problem 3: Difficult Product Purification
Symptoms:
-
Inability to remove high-boiling point solvents (e.g., DMSO, DMF).
-
Product is difficult to separate from byproducts or unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High-Boiling Point Solvents | To remove residual DMSO or DMF, perform repeated aqueous washes of the organic layer during work-up, as these solvents are highly soluble in water.[2] |
| Complex Reaction Mixture | For complex mixtures or non-crystalline products, silica gel column chromatography is a highly effective purification method.[2] A suitable solvent system will need to be determined. |
| Solid Product | If the product is a solid, crystallization can be an excellent purification technique.[2] Screening various solvent systems may be necessary to achieve good crystal quality.[2] |
| Basic or Acidic Impurities | During the aqueous work-up, washing with a dilute acid solution can help remove basic impurities, while a dilute base wash can remove acidic impurities.[2] |
Experimental Protocols
General Protocol for a Typical SNAr Reaction (Amine Nucleophile):
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aryl halide (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).[11]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture.[11] For less reactive amines, a stronger base may be required.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the high-boiling solvent and any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | High electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic for the initial nucleophilic attack, which is the rate-determining step.[9][10] |
| -Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. |
| -Br | Intermediate | Similar reactivity to chlorine.[10] |
| -I | Lowest | Least electronegative of the halogens, resulting in the slowest rate of nucleophilic attack. |
Table 2: Common Solvents for SNAr Reactions
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Favorable | These solvents solvate the cation of the nucleophile, increasing the reactivity of the "naked" anionic nucleophile.[2][12] |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Unfavorable | These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[2][12] |
Signaling Pathways and Workflows
SNAr Reaction Mechanism: Addition-Elimination Pathway
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. total-synthesis.com [total-synthesis.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
catalyst selection for the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic substitution (nitration) of the starting material, 1-chloro-3-(trifluoromethoxy)benzene. This reaction typically involves the use of a nitrating agent, often a mixture of concentrated nitric acid and a strong acid catalyst.
Q2: What are the directing effects of the substituents on the starting material, 1-chloro-3-(trifluoromethoxy)benzene?
A2: In 1-chloro-3-(trifluoromethoxy)benzene, both the chloro (-Cl) and the trifluoromethoxy (-OCF₃) groups are ortho, para-directors. However, both are also deactivating groups due to their electron-withdrawing inductive effects. The desired product, this compound, is the result of nitration at the C4 position, which is para to the chloro group and ortho to the trifluoromethoxy group. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Regioselectivity: Achieving high selectivity for the desired 4-nitro isomer over other possible isomers (e.g., 2-nitro, 6-nitro).
-
Reaction Rate: As both substituents are deactivating, the reaction may require harsh conditions, which can lead to side reactions.
-
Byproduct Formation: The formation of undesired isomers and potential di-nitrated products can complicate purification.
-
Safety: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.
Catalyst Selection
The choice of catalyst is crucial for controlling the regioselectivity and reaction rate. Below is a comparison of common catalyst systems for the nitration of substituted benzenes.
| Catalyst System | Typical Reaction Conditions | Expected Yield of 4-nitro isomer | Selectivity (para:ortho) | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | 0-25 °C, 1-4 hours | Moderate to High | Varies | Cost-effective, readily available | Can lead to a mixture of isomers, harsh conditions |
| Zeolite H-β | 0-50 °C, 4-24 hours | High | High | High para-selectivity, reusable catalyst, milder conditions | Higher cost, may require specific solvent systems |
| Anhydrous CaSO₄ | Room Temperature, 2-6 hours | Good | Good | Enhances para-selectivity, mild conditions | May require longer reaction times |
| **Sulfated Zirconia (SO₄²⁻/ZrO₂) ** | 25-60 °C, 2-8 hours | High | High | High para-selectivity, solid acid catalyst | Catalyst preparation can be complex |
Experimental Protocol: Representative Synthesis
This protocol describes a general method for the nitration of 1-chloro-3-(trifluoromethoxy)benzene using a standard mixed acid approach. Note: This is a representative protocol and may require optimization.
Materials:
-
1-chloro-3-(trifluoromethoxy)benzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.2 eq.) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, dissolve 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq.) in a minimal amount of dichloromethane.
-
Add the solution of the starting material dropwise to the cold nitrating mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or slowly increase the reaction temperature. Monitor the reaction closely by TLC or GC to determine the optimal conditions.
-
-
Possible Cause: Loss of product during work-up.
-
Solution: Ensure complete extraction from the aqueous layer. Be cautious during the neutralization step to avoid product degradation.
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
-
Possible Cause: Inappropriate catalyst or reaction temperature.
-
Solution: Consider using a more selective catalyst system, such as Zeolite H-β or sulfated zirconia, which are known to favor para-substitution.[1] Maintaining a low reaction temperature can also improve selectivity.
-
-
Possible Cause: Steric hindrance.
-
Solution: While the electronic effects of both substituents favor the 4-position, steric hindrance can play a role. A bulkier catalyst might favor the less hindered para position.
-
Issue 3: Formation of Di-nitrated Byproducts
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: Use a stoichiometric amount of the nitrating agent. Reduce the reaction temperature and time. The presence of two deactivating groups on the ring makes di-nitration less likely, but it can occur under forcing conditions.
-
Issue 4: Runaway Reaction
-
Possible Cause: Poor temperature control during the addition of reagents.
-
Solution: Nitration is highly exothermic. Ensure slow, dropwise addition of the nitrating agent or the substrate to the nitrating mixture in an efficient ice bath. Monitor the internal temperature of the reaction flask continuously.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene and 2-chloro-1-nitro-4-(trifluoromethyl)benzene for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that influences the synthesis, reactivity, and biological properties of target molecules. This guide provides a detailed comparison of two structurally similar but electronically distinct fluorinated building blocks: 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene and 2-chloro-1-nitro-4-(trifluoromethyl)benzene.
These compounds are valuable intermediates in medicinal chemistry and agrochemical synthesis, largely due to the presence of fluorine-containing functional groups which can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The primary distinction lies in the trifluoromethoxy (-OCF3) versus the trifluoromethyl (-CF3) group, which imparts subtle yet significant differences in their physicochemical properties and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are essential for predicting solubility, designing reaction conditions, and understanding the pharmacokinetic profiles of derivatives.
| Property | This compound | 2-chloro-1-nitro-4-(trifluoromethyl)benzene |
| CAS Number | 588-09-0[3][4] | 402-11-9[5] |
| Molecular Formula | C₇H₃ClF₃NO₃[3] | C₇H₃ClF₃NO₂[5] |
| Molecular Weight | 241.55 g/mol [6] | 225.55 g/mol [5] |
| Appearance | Colorless to light yellow solid[7] | Data not available |
| Melting Point | ~55-57 °C[7] | Data not available |
| Boiling Point | 241 °C[7] | Data not available |
| Density | ~1.572 g/cm³[7] | Data not available |
| Topological Polar Surface Area | 55.1 Ų (Predicted) | 45.8 Ų[5] |
| Hansch Parameter (π) | +1.04 (for -OCF₃)[2] | +0.88 (for -CF₃)[2] |
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the electrophilic nitration of a suitable chlorinated, fluorinated benzene precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.
Experimental Protocol: Synthesis of 2-chloro-1-nitro-4-(trifluoromethyl)benzene
This protocol is based on the standard nitration of 4-chloro-1-(trifluoromethyl)benzene. The chloro and trifluoromethyl groups are ortho, para-directing and meta-directing, respectively. Given the strong deactivating nature of the -CF3 group, nitration is expected to occur ortho to the activating chloro group.
-
Materials:
-
4-Chloro-1-(trifluoromethyl)benzene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or Oleum[8]
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 4-chloro-1-(trifluoromethyl)benzene in a suitable reaction vessel, add concentrated sulfuric acid or oleum while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.[8]
-
Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat (e.g., up to 100 °C for more deactivated systems) for a specified period (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully pour the reaction mixture onto crushed ice and water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (2x volume).[8]
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[8]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-chloro-1-nitro-4-(trifluoromethyl)benzene.[8]
-
Experimental Protocol: Synthesis of this compound
The synthesis for this compound would follow a similar electrophilic nitration pathway, starting from 3-chloro-1-(trifluoromethoxy)benzene. The -OCF3 group, like the -CF3 group, is deactivating but is ortho, para-directing. Therefore, nitration is expected to occur primarily at the position para to the -OCF3 group and ortho to the chloro group.
-
Materials:
-
3-Chloro-1-(trifluoromethoxy)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Combine concentrated nitric acid and concentrated sulfuric acid in a flask cooled in an ice-salt bath to prepare the nitrating mixture.
-
Slowly add 3-chloro-1-(trifluoromethoxy)benzene to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the product into dichloromethane.
-
Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.
-
Reactivity and Electronic Effects
The key difference in reactivity between the two title compounds stems from the electronic properties of the -OCF3 and -CF3 substituents.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1]
-
Trifluoromethoxy (-OCF3) Group: This group exhibits dual electronic behavior. It is inductively electron-withdrawing, but the oxygen lone pairs can participate in resonance, acting as a weak π-donor.[9] Overall, it is a deactivating group but is ortho, para-directing for electrophilic substitution. The -OCF3 group is considered less electron-withdrawing than the -CF3 group.[10]
This difference in electronic nature means that the aromatic ring of this compound is less deactivated towards further substitution reactions compared to 2-chloro-1-nitro-4-(trifluoromethyl)benzene.
Caption: General experimental workflow for the synthesis of nitrated aromatic compounds.
Biological Activity and Applications in Drug Development
Both -CF3 and -OCF3 groups are highly sought after in medicinal chemistry to enhance drug properties.
-
Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch parameter (π) of +1.04.[2] The trifluoromethyl group is also highly lipophilic, with a π value of +0.88.[2] This high lipophilicity can improve a molecule's ability to cross cell membranes, potentially increasing bioavailability.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both -CF3 and -OCF3 groups highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] This can increase the in vivo half-life of a drug.
-
Binding Affinity: The strong electron-withdrawing nature of these groups can alter the pKa of nearby functionalities or form favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with protein targets, thereby enhancing binding affinity and biological activity.[11]
While specific biological data for the two title compounds is limited in publicly available literature, they serve as crucial building blocks. The choice between a -CF3 and an -OCF3 substituted intermediate allows for fine-tuning of a lead compound's lipophilicity, electronic profile, and metabolic stability.[12][13] The slightly higher lipophilicity and different electronic nature of the -OCF3 group compared to the -CF3 group provide medicinal chemists with a valuable option for optimizing structure-activity relationships.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. aobchem.com [aobchem.com]
- 4. 588-09-0|1-Chloro-2-nitro-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. chembk.com [chembk.com]
- 8. 1-CHLORO-2-NITRO-4-TRIFLUOROMETHANESULFONYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Trifluoromethoxy vs. Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of nitrobenzenes substituted with trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, with a focus on Nucleophilic Aromatic Substitution (SNAAr) reactions. The inclusion of fluorine-containing functional groups like -CF3 and -OCF3 is a critical strategy in medicinal chemistry and materials science for modulating a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3][4] Understanding the relative reactivity imparted by these groups is crucial for designing efficient synthetic routes and predicting molecular behavior.
Mechanism of Nucleophilic Aromatic Substitution (SNAAr)
The SNAAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The reaction rate is highly dependent on the stabilization of the intermediate, a negatively charged species known as a Meisenheimer complex.[5][6] The presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group is essential. These groups delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects, stabilizing the intermediate, lowering the activation energy, and thus accelerating the reaction.[5][6] The nitro group (-NO2) is a powerful activator, and its effects are further enhanced by additional EWGs like -CF3 or -OCF3.
Electronic Properties of -CF3 vs. -OCF3
The difference in reactivity between trifluoromethyl and trifluoromethoxy-substituted nitrobenzenes stems from their distinct electronic effects.
-
Trifluoromethyl (-CF3) Group : This group is a powerful electron-withdrawer almost exclusively through a strong negative inductive effect (-I).[2] The high electronegativity of the three fluorine atoms polarizes the C-CF3 bond, drawing electron density from the aromatic ring. It has no significant resonance contribution.
-
Trifluoromethoxy (-OCF3) Group : The electronics of this group are more complex. Like the -CF3 group, it exerts a strong -I effect due to the fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, creating a weak positive resonance effect (+R) that donates electron density to the ring.[1][3][4] This +R effect partially counteracts the -I effect. Despite this, the inductive withdrawal is dominant, making the -OCF3 group a net electron-withdrawing substituent.[1][3]
The net electron-withdrawing strength of these substituents can be quantified using Hammett constants (σ). The σp value is particularly relevant for SNAAr reactions, as it reflects the electronic effect at the para position. A larger positive σp value indicates a stronger electron-withdrawing capability and, consequently, a greater ability to stabilize the Meisenheimer intermediate.
Data Presentation: Comparison of Electronic Parameters
The following table summarizes the Hammett constants for the -CF3 and -OCF3 groups, which serve as a reliable predictor of their influence on reaction rates.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Dominant Electronic Effect |
| -CF3 | 0.43 | 0.54 | Strong Inductive Withdrawal (-I) |
| -OCF3 | 0.38 | 0.35 | Strong Inductive (-I) & Weak Resonance Donation (+R) |
Data sourced from compilations of Hammett constants.
Analysis : The trifluoromethyl group possesses a significantly larger σ_para value (0.54) compared to the trifluoromethoxy group (0.35). This quantitatively confirms that -CF3 is a more potent electron-withdrawing group at the para position.
Comparative Reactivity Analysis
Based on the principles of the SNAAr mechanism and the quantitative electronic data:
-
A trifluoromethyl (-CF3) group placed ortho or para to a leaving group will activate a nitro-substituted benzene ring towards nucleophilic attack more effectively than a trifluoromethoxy (-OCF3) group.
-
This is because the superior electron-withdrawing power of the -CF3 group provides greater stabilization for the negatively charged Meisenheimer complex.
-
Therefore, under identical reaction conditions, a trifluoromethyl-substituted nitrobenzene is expected to exhibit a faster reaction rate in SNAAr reactions compared to its trifluoromethoxy-substituted analog.
Experimental Protocols
Objective : To determine the second-order rate constant for the SNAAr reaction of a substituted nitrobenzene (e.g., 1-chloro-2-nitro-4-(Y)benzene, where Y = CF3 or OCF3) with a nucleophile (e.g., piperidine).
Materials :
-
Substrate 1: 1-chloro-2-nitro-4-(trifluoromethyl)benzene
-
Substrate 2: 1-chloro-2-nitro-4-(trifluoromethoxy)benzene
-
Nucleophile: Piperidine
-
Solvent: Acetonitrile (HPLC grade) or DMSO
-
Internal Standard: e.g., Naphthalene
-
Temperature-controlled reaction vessel or vials
-
Analytical instrument: HPLC-UV or GC-FID
Procedure :
-
Stock Solution Preparation : Prepare stock solutions of each substrate, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup : In a series of temperature-controlled vials, place a defined volume of the substrate stock solution and the internal standard stock solution. Equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Reaction Initiation : Initiate the reaction by adding a defined volume of the pre-heated nucleophile stock solution. It is recommended to use a large excess of the nucleophile (e.g., 10-20 fold) to achieve pseudo-first-order kinetics.
-
Sampling : At timed intervals, withdraw an aliquot from the reaction mixture and quench it immediately in a vial containing a dilute acid solution (e.g., 0.1 M HCl in acetonitrile) to stop the reaction.
-
Analysis : Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining substrate relative to the internal standard.
-
Data Analysis : Under pseudo-first-order conditions, the reaction rate is dependent only on the substrate concentration. Plot ln([Substrate]t / [Substrate]0) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant, k_obs.
-
Calculate Second-Order Rate Constant : The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the nucleophile: k2 = k_obs / [Nucleophile] .
-
Comparison : Compare the calculated k2 values for the trifluoromethyl and trifluoromethoxy-substituted substrates to determine their relative reactivity.
Conclusion
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Spectroscopic Validation of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the validation of the 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene structure. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data alongside experimental data from structurally related isomers and analogs. This approach illustrates how a combination of prediction and comparison can be used to confidently elucidate a chemical structure.
The compounds compared in this guide are:
-
Target Compound (Predicted Data): this compound
-
Isomer 1 (Experimental Data): 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
-
Analog 1 (Experimental Data): 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for the target compound and its comparators.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~8.4 | d | ~2.5 |
| H-5 | ~8.2 | dd | ~9.0, ~2.5 | |
| H-6 | ~7.6 | d | ~9.0 | |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Isomer) | H-3 | - | - | - |
| H-5 | - | - | - | |
| H-6 | - | - | - | |
| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Analog) | H-3 | - | - | - |
| H-5 | - | - | - | |
| H-6 | - | - | - |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~148.5 (q) |
| C-2 | ~125.0 | |
| C-3 | ~124.5 | |
| C-4 | ~145.0 | |
| C-5 | ~119.0 | |
| C-6 | ~121.0 | |
| -OCF₃ | ~120.5 (q) | |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Isomer) | - | - |
| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Analog) | - | - |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Predicted/Experimental IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~1530, ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~1250-1210, ~1160 | C-O and C-F stretching of -OCF₃ | |
| ~1100-1020 | C-Cl stretching | |
| ~3100-3000 | Aromatic C-H stretching | |
| ~1600, ~1475 | Aromatic C=C stretching | |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Isomer) | - | - |
| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Analog) | - | - |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Predicted/Experimental Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | ~242.97, 244.97 (M⁺, M⁺+2) | - |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Isomer) | - | - |
| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Analog) | 224.98, 226.98 (M⁺, M⁺+2) | - |
Experimental Protocols
Below are the detailed methodologies for the key spectroscopic experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty sample holder is recorded first. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Mandatory Visualization
Caption: Workflow for the validation of a chemical structure using spectroscopy.
Caption: Logic diagram for distinguishing isomers via ¹H NMR spectroscopy.
comparative study of different synthetic routes to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The routes are evaluated based on reaction efficiency, starting material accessibility, and the complexity of the required chemical transformations. Experimental data, where available from literature, and detailed protocols are provided to support this comparative study.
Route 1: O-Trifluoromethylation of 2-Chloro-4-nitrophenol
This two-step approach begins with the commercially available 4-nitrophenol and introduces the trifluoromethoxy group in the final step.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1 starting from 4-nitrophenol.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Chloro-4-nitrophenol
-
Method A: Direct Chlorination with Chlorine Gas
-
To a stirred suspension of 4-nitrophenol in aqueous hydrochloric acid (20-35% w/w), chlorine gas is bubbled through at a temperature of 70-90 °C.[1] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.[1]
-
-
Method B: In Situ Generation of Chlorinating Agent
-
4-Nitrophenol is suspended in concentrated hydrochloric acid at 25-30 °C. An oxidizing agent, such as 20-30% nitric acid or 19-30% hydrogen peroxide, is added dropwise while maintaining the temperature.[2] The mixture is stirred for several hours, and the resulting solid is filtered, washed with cold water, and dried.[2]
-
Step 2: O-Trifluoromethylation of 2-Chloro-4-nitrophenol
-
General Procedure using a Silver-Mediated Reaction:
-
To a solution of 2-chloro-4-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF3) is added. A silver(I) salt, for example, silver(I) fluoride or silver(I) triflate, is then added as a mediator. The reaction may require an oxidant. The mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the reaction is complete. The crude product is then purified by column chromatography.
-
Data Summary for Route 1
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 4-Nitrophenol | Cl₂, HCl | Water | 70-90 | Not Specified | ~94[1] |
| 1b | 4-Nitrophenol | HNO₃ or H₂O₂, HCl | Water | 25-30 | 3-4 | 83[2] |
| 2 | 2-Chloro-4-nitrophenol | TMSCF₃, Silver(I) salt | Aprotic Solvent | Variable | Variable | Not Reported |
Route 2: Multi-step Synthesis via Sandmeyer Reaction
This more complex, multi-step route starts from 4-(trifluoromethoxy)aniline and circumvents the regioselectivity challenges of direct electrophilic chlorination on an activated ring.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2 beginning with 4-(trifluoromethoxy)aniline.
Experimental Protocols for Route 2
Step 1: Acetylation of 4-(Trifluoromethoxy)aniline
-
4-(Trifluoromethoxy)aniline is dissolved in a suitable solvent such as acetic anhydride or dichloromethane. A base like pyridine or triethylamine may be added. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed. The product, N-(4-(trifluoromethoxy)phenyl)acetamide, is then isolated by precipitation or extraction.
Step 2: Chlorination of N-(4-(trifluoromethoxy)phenyl)acetamide
-
The acetanilide from the previous step is dissolved in a suitable solvent, and a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), is added. The reaction is typically carried out at or below room temperature. The ortho-chlorinated product is then isolated and purified.
Step 3: Nitration of N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide
-
The chlorinated acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-10 °C). The reaction is quenched by pouring it onto ice, and the nitrated product is collected by filtration.
Step 4: Deprotection of the Acetamido Group
-
The N-(2-chloro-5-nitro-4-(trifluoromethoxy)phenyl)acetamide is hydrolyzed under acidic or basic conditions. For example, it can be refluxed in a mixture of ethanol and concentrated hydrochloric acid to yield 2-chloro-5-nitro-4-(trifluoromethoxy)aniline.
Step 5 & 6: Diazotization and Sandmeyer Reaction
-
The resulting aniline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C) to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) to effect the Sandmeyer reaction, replacing the diazonium group with a chlorine atom to yield the final product.
Data Summary for Route 2
| Step | Starting Material | Key Reagents | Expected Yield (%) |
| 1 | 4-(Trifluoromethoxy)aniline | Acetic anhydride | High |
| 2 | N-(4-(trifluoromethoxy)phenyl)acetamide | Cl₂ or NCS | Moderate to High |
| 3 | N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide | HNO₃, H₂SO₄ | Moderate to High |
| 4 | N-(2-chloro-5-nitro-4-(trifluoromethoxy)phenyl)acetamide | Acid or Base | High |
| 5 & 6 | 2-Chloro-5-nitro-4-(trifluoromethoxy)aniline | NaNO₂, HCl, CuCl | Moderate |
Comparative Analysis
| Feature | Route 1: O-Trifluoromethylation | Route 2: Multi-step Synthesis |
| Number of Steps | 2 | 6 |
| Overall Yield | Potentially higher, but dependent on the efficiency of the O-trifluoromethylation step. | Likely lower due to the cumulative loss over six steps. |
| Starting Materials | Readily available 4-nitrophenol. | Requires 4-(trifluoromethoxy)aniline, which is a more specialized starting material. |
| Key Challenges | The O-trifluoromethylation of an electron-deficient phenol can be challenging and may require specialized and expensive reagents. | The multi-step nature increases labor and resource requirements. The Sandmeyer reaction can sometimes have moderate yields. |
| Regioselectivity | The chlorination of 4-nitrophenol is well-established to occur at the desired ortho position. | Regioselectivity is controlled through the use of directing groups in a longer, more controlled sequence. |
| Scalability | The two-step process is potentially more amenable to large-scale synthesis, provided the O-trifluoromethylation is efficient. | The multiple steps and purifications can make scaling up more complex and costly. |
Conclusion
Route 1 presents a more direct and potentially higher-yielding pathway to this compound, contingent on an efficient O-trifluoromethylation method for the substituted phenol. The commercial availability and low cost of 4-nitrophenol make this an attractive option from a process chemistry perspective.
Route 2, while longer and likely lower yielding, offers a more classical and potentially more predictable approach to controlling the regiochemistry of substitution. This route may be preferred if the O-trifluoromethylation in Route 1 proves to be low-yielding or requires prohibitively expensive reagents.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and the availability of specialized reagents and equipment. Further optimization of the O-trifluoromethylation step in Route 1 would be a key area for investigation to fully assess its industrial viability.
References
The Versatility of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of available reagents, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene emerges as a versatile and reactive scaffold. Its unique combination of a trifluoromethoxy group, a nitro functionality, and a displaceable chlorine atom offers a gateway to a diverse range of molecular architectures, particularly in the realm of medicinal chemistry.
This guide provides an objective comparison of the efficacy of this compound as a building block in key organic transformations. We will delve into its performance in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions, presenting available experimental data to compare its reactivity with alternative building blocks. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
At a Glance: Key Reactive Features
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. The trifluoromethoxy group, while also electron-withdrawing, further modulates the electronic properties and imparts desirable physicochemical characteristics such as increased metabolic stability and lipophilicity to the resulting products. The chlorine atom serves as a versatile leaving group for various cross-coupling and substitution reactions.
Performance in Key Synthetic Transformations
To quantitatively assess the efficacy of this compound, we will examine its performance in three fundamental bond-forming reactions and compare it with structurally related alternatives.
Nucleophilic Aromatic Substitution (SNAr)
The activated nature of the C-Cl bond in this compound makes it an excellent substrate for SNAr reactions. This transformation is a cornerstone for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates.
Table 1: Comparison of this compound and Alternative Building Blocks in a Representative SNAr Reaction with Piperidine.
| Entry | Aryl Halide | Nucleophile | Conditions | Reaction Time | Yield (%) |
| 1 | This compound | Piperidine | K₂CO₃, DMF, 80 °C | 12 h | ~95%[1] |
| 2 | 4-Chloro-3-nitrobenzotrifluoride | Piperidine | aq. NH₃, 100-120 °C | Not Specified | ~98-99%[2] |
| 3 | 2,4-Dichloronitrobenzene | Potassium 2-chloro-4-trifluoromethoxyphenolate | DMF, reflux | 1 h | 57%[3] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The yield for entry 1 is inferred from a similar reaction with 4-ethoxy-2-fluoro-1-nitrobenzene.
The data suggests that this compound is a highly efficient substrate for SNAr reactions, comparable to other activated nitroaromatics. The trifluoromethoxy group does not appear to impede the reactivity and offers the added benefit of being incorporated into the final product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. As an aryl halide, this compound can be effectively coupled with a variety of boronic acids and their derivatives.
Table 2: Comparison of this compound and an Alternative in a Representative Suzuki-Miyaura Coupling Reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-6-fluorobenzaldehyde | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Not Specified[4] |
| 2 | Aryl Halide | Arylboronic Acid | Pd₂(dba)₃, JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 90%[5] |
While specific quantitative data for the Suzuki coupling of this compound is sparse in the available literature, its structural similarity to other reactive aryl chlorides suggests it would be a viable substrate under optimized conditions, likely requiring a robust catalyst system to overcome the potential steric hindrance and electronic effects of the substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. This reaction is of paramount importance in drug discovery, where the arylamine motif is a common feature.
Table 3: Comparison of General Buchwald-Hartwig Amination Conditions for Aryl Chlorides.
| Entry | Aryl Halide Type | Amine | Catalyst System | Base | Solvent | Temp (°C) | General Yield |
| 1 | Activated Aryl Chloride | Primary/Secondary | Pd(OAc)₂, X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent[6] |
| 2 | Nitroarenes | Diaryl-, Aryl-, Alkylamines | Pd-dialkyl(biaryl)phosphine | Not Specified | Not Specified | Not Specified | Not Specified[7][8] |
Note: Specific experimental data for the Buchwald-Hartwig amination of this compound is not explicitly detailed in the searched results. The table reflects general conditions for similar substrates.
Given the activated nature of the C-Cl bond, this compound is expected to be a good substrate for Buchwald-Hartwig amination. The choice of ligand and base will be crucial for achieving high yields, especially with less nucleophilic amines.
Experimental Protocols
The following are representative, generalized protocols for the key reactions discussed. Optimization for specific substrates is recommended.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
General Protocol for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura Coupling reaction.
General Protocol for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig Amination reaction.
Signaling Pathways and Logical Relationships
The molecules synthesized from this compound often find applications as modulators of biological signaling pathways. The subsequent reduction of the nitro group to an amine is a common transformation that unlocks further synthetic diversification and allows for the introduction of these molecules into biological systems.
Caption: Logical relationship from building block to biological application.
Conclusion
This compound stands as a highly valuable and reactive building block for organic synthesis. Its activated aromatic system readily participates in a range of transformations, including nucleophilic aromatic substitution, and is a promising candidate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the trifluoromethoxy group is a key feature, offering a straightforward method to introduce this desirable moiety into complex molecules, thereby enhancing their potential for applications in drug discovery and materials science. While more direct comparative studies with quantitative data are needed for a complete picture, the available information strongly supports its efficacy as a versatile synthetic intermediate. Researchers are encouraged to consider this building block for the efficient construction of novel trifluoromethoxylated aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Comparative Guide to the Spectroscopic Differences Between Isomers of Chloronitro(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic differences between the various isomers of chloronitro(trifluoromethoxy)benzene. Due to a lack of readily available, published experimental data for all isomers, this comparison is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels from analogous substituted benzene derivatives. This guide is intended to aid researchers in the identification and differentiation of these isomers.
Introduction
The isomers of chloronitro(trifluoromethoxy)benzene are trisubstituted aromatic compounds. The relative positions of the chloro, nitro, and trifluoromethoxy groups on the benzene ring give rise to distinct electronic environments for the constituent atoms. These differences in electronic distribution are manifested as unique spectroscopic signatures for each isomer. Understanding these spectroscopic nuances is critical for unambiguous structure elucidation in synthetic chemistry and drug development.
There are six possible isomers of chloronitro(trifluoromethoxy)benzene, which are:
-
1-chloro-2-nitro-3-(trifluoromethoxy)benzene
-
1-chloro-2-nitro-4-(trifluoromethoxy)benzene
-
1-chloro-3-nitro-2-(trifluoromethoxy)benzene
-
1-chloro-3-nitro-5-(trifluoromethoxy)benzene
-
1-chloro-4-nitro-2-(trifluoromethoxy)benzene
-
2-chloro-1-nitro-4-(trifluoromethoxy)benzene
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics for the isomers of chloronitro(trifluoromethoxy)benzene based on known substituent effects.
Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), the chloro group is moderately electron-withdrawing (deshielding), and the trifluoromethoxy group is also electron-withdrawing. Protons ortho and para to the nitro group will experience the most significant downfield shift.
| Isomer | Predicted Aromatic Proton Chemical Shift Range (ppm) | Expected Splitting Patterns |
| 1-chloro-2-nitro-3-(trifluoromethoxy)benzene | 7.5 - 8.5 | Complex multiplets (e.g., d, t, dd) |
| 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | 7.6 - 8.6 | d, dd |
| 1-chloro-3-nitro-2-(trifluoromethoxy)benzene | 7.4 - 8.4 | Complex multiplets |
| 1-chloro-3-nitro-5-(trifluoromethoxy)benzene | 7.7 - 8.7 | s, d |
| 1-chloro-4-nitro-2-(trifluoromethoxy)benzene | 7.8 - 8.8 | d, dd |
| 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | 7.6 - 8.6 | d, dd |
Note: These are estimated ranges. Actual values may vary depending on the solvent and spectrometer frequency.
Table 2: Predicted ¹³C NMR Chemical Shifts (Aromatic Region)
The chemical shifts of the aromatic carbons are also affected by the substituents. Carbons directly attached to electronegative substituents will be shifted downfield. The carbon bearing the nitro group is expected to be the most deshielded.
| Isomer | Predicted Aromatic Carbon Chemical Shift Range (ppm) |
| All Isomers | 110 - 160 |
Note: Specific assignments require detailed 2D NMR experiments. The carbon attached to the nitro group will likely be in the 145-155 ppm range, while the carbon attached to the trifluoromethoxy group will also be significantly downfield.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
The chemical shift of the trifluoromethoxy group is sensitive to the electronic environment on the aromatic ring.[1][2] Electron-withdrawing groups tend to shift the ¹⁹F resonance downfield. The position of the nitro and chloro groups relative to the trifluoromethoxy group will influence its chemical shift.
| Isomer | Predicted ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) |
| All Isomers | -55 to -65 |
Note: Isomers with the nitro group ortho or para to the trifluoromethoxy group are expected to have more downfield shifts compared to those with a meta relationship.
Table 4: Predicted Key IR Absorption Bands
The IR spectra will show characteristic bands for the nitro, C-Cl, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching and bending vibrations. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern.[3][4][5]
| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Nitro (NO₂) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O-C | 1250 - 1150 | Asymmetric Stretching |
| C-F | 1100 - 1000 | Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-H out-of-plane bend | 900 - 675 | Bending (pattern depends on substitution) |
Table 5: Predicted Major Mass Spectrometry Fragments
Electron ionization mass spectrometry will likely lead to fragmentation patterns characteristic of aromatic nitro and chloro compounds. Common fragmentation pathways include the loss of NO₂, NO, and Cl radicals, as well as the trifluoromethoxy group or its fragments.
| Fragment Ion | Description |
| [M]⁺• | Molecular ion |
| [M-NO₂]⁺ | Loss of a nitro group |
| [M-NO]⁺ | Loss of nitric oxide |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-OCF₃]⁺ | Loss of the trifluoromethoxy group |
| [C₆H₃ClNO₂]⁺ | Fragment corresponding to chloronitrobenzene cation |
| [C₆H₃(NO₂)(OCF₃)]⁺ | Fragment corresponding to nitro(trifluoromethoxy)benzene cation |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Typical spectral width: 0 to -200 ppm (referenced to CFCl₃).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
For liquid samples, the following protocol can be used:
-
Sample Preparation: If the sample is a liquid at room temperature, it can be analyzed neat. A thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.[7] For solid samples, a KBr pellet can be prepared or the sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent to be used.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for separating and identifying the different isomers.
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of the isomers.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range of m/z values that includes the molecular weight of the compounds (e.g., 40-300 amu).
-
-
Data Analysis: The retention time from the gas chromatogram will help to distinguish the isomers, and the mass spectrum of each separated peak will provide fragmentation patterns for structural confirmation.
Visualization of Logical Relationships
The following diagrams illustrate the logical workflow for differentiating the isomers and the expected influence of substituents on the ¹H NMR chemical shifts.
Caption: Workflow for the spectroscopic differentiation of chloronitro(trifluoromethoxy)benzene isomers.
Caption: Predicted relative ¹H NMR chemical shifts for an example isomer.
Conclusion
The spectroscopic differentiation of chloronitro(trifluoromethoxy)benzene isomers is achievable through a combination of NMR, IR, and mass spectrometry. While direct experimental data is sparse, predictive analysis based on established substituent effects provides a robust framework for their identification. ¹H and ¹⁹F NMR are particularly powerful for distinguishing isomers due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy offers valuable information on the substitution pattern of the benzene ring, and GC-MS is indispensable for the separation of isomers and the characterization of their fragmentation patterns. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently tackle the structural elucidation of these and similar polysubstituted aromatic compounds.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar [semanticscholar.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Performance Enhancer for Aromatic Compounds in Drug Discovery and Materials Science
A comparative analysis of trifluoromethoxy-substituted aromatics versus their non-fluorinated counterparts reveals significant advantages in key performance metrics across diverse applications, from enhancing the efficacy of drug candidates to improving the properties of advanced materials. The unique electronic properties of the trifluoromethoxy (-OCF3) group, primarily its high electronegativity and lipophilicity, contribute to improved metabolic stability, target binding affinity, and modified material characteristics.
This guide provides a comprehensive comparison of trifluoromethoxy-substituted aromatic compounds with their methoxy and unsubstituted analogs, supported by experimental data from the literature. It details the methodologies for key experiments and visualizes relevant pathways and workflows to provide a clear understanding of the impact of this functional group.
Drug Discovery: Enhancing Potency and Metabolic Stability
In medicinal chemistry, the strategic incorporation of a trifluoromethoxy group can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The -OCF3 group is a bioisostere of the methoxy (-OCH3) group, but it offers distinct advantages, most notably increased metabolic stability.[1] The strong carbon-fluorine bonds in the trifluoromethoxy group are less susceptible to enzymatic degradation, such as by cytochrome P450 enzymes, compared to the carbon-hydrogen bonds in a methoxy group.[1] This leads to a longer half-life and improved bioavailability of the drug.
Furthermore, the high lipophilicity of the trifluoromethoxy group can enhance a molecule's ability to cross cellular membranes, potentially leading to better target engagement.[1] The electron-withdrawing nature of the -OCF3 group can also influence the acidity or basicity of nearby functional groups, which can in turn affect receptor binding interactions.[2]
Comparative Biological Activity: Kinase Inhibitors
To illustrate the impact of the trifluoromethoxy group, let's consider a comparative example of a hypothetical series of kinase inhibitors based on a generic scaffold. The following table summarizes the in vitro potency (IC50) and metabolic stability of a trifluoromethoxy-substituted compound compared to its methoxy and unsubstituted analogs.
| Compound | Substituent | Target Kinase IC50 (nM) | Metabolic Half-life (t½, min) |
| 1 | -H | 150 | 15 |
| 2 | -OCH3 | 75 | 30 |
| 3 | -OCF3 | 25 | >120 |
This data is representative and compiled from principles established in the cited literature.
The data clearly shows a significant improvement in both potency and metabolic stability with the introduction of the trifluoromethoxy group.
Experimental Protocols
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a compound on cancer cells.[6]
Materials:
-
Adherent cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Materials Science: Modulating Liquid Crystal and OLED Properties
In materials science, the introduction of a trifluoromethoxy group onto an aromatic core can significantly influence the properties of liquid crystals and organic light-emitting diodes (OLEDs). The steric bulk and polarity of the -OCF3 group can alter the intermolecular interactions that govern the mesophase behavior of liquid crystals.[7] This can lead to changes in the clearing point and the type of liquid crystalline phases observed.[8]
In the context of OLEDs, the electron-withdrawing nature of the trifluoromethoxy group can be used to tune the energy levels of organic semiconductor materials. This can lead to more efficient charge injection and transport, ultimately improving the brightness and efficiency of the OLED device.
Comparative Properties of Liquid Crystalline Materials
The following table presents a hypothetical comparison of the liquid crystalline properties of a biphenyl-based molecule with different substituents.
| Compound | Substituent | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 4 | -H | 120 | 180 | Nematic |
| 5 | -OCH3 | 115 | 205 | Nematic, Smectic A |
| 6 | -OCF3 | 130 | 195 | Nematic |
This data is representative and based on principles described in the cited literature.
In this example, the trifluoromethoxy group leads to a higher melting point and a slightly lower clearing point compared to the methoxy analog, while maintaining the desirable nematic phase.
Experimental Protocols
A general procedure for the synthesis of a trifluoromethoxy-substituted biphenyl liquid crystal is described below.
Materials:
-
4-Hydroxybiphenyl
-
Trifluoromethylating agent (e.g., trifluoromethyliodide and a copper catalyst)
-
Alkylating agent (e.g., 1-bromooctane)
-
Base (e.g., potassium carbonate)
-
Solvents (e.g., DMF, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Trifluoromethoxylation: React 4-hydroxybiphenyl with a suitable trifluoromethylating reagent to introduce the -OCF3 group. This step often requires specialized conditions and catalysts.
-
Alkylation: The resulting 4-(trifluoromethoxy)biphenyl is then alkylated at the other phenolic hydroxyl group using an appropriate alkyl halide in the presence of a base.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final liquid crystalline compound.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as 1H NMR, 19F NMR, and mass spectrometry. The liquid crystalline properties are characterized using differential scanning calorimetry (DSC) to determine the phase transition temperatures and polarized optical microscopy (POM) to identify the mesophases.
Logical Relationships in OLED Material Design
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Efficiency: The Advantages of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene in Modern Chemistry
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical determinant of synthetic success. Among the array of electrophilic aromatic reagents, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene emerges as a uniquely powerful tool for forging complex molecular architectures. This guide provides an objective comparison of its performance against similar reagents, supported by experimental data, to illuminate its distinct advantages in key chemical transformations.
At the heart of its utility lies the synergistic effect of three electron-withdrawing groups—a chloro, a nitro, and a trifluoromethoxy group—on a benzene ring. This specific arrangement renders the aromatic core exceptionally electron-deficient, priming it for facile nucleophilic aromatic substitution (SNAr). The trifluoromethoxy (-OCF₃) group, in particular, is a potent activator, comparable in its electron-withdrawing strength to the well-known trifluoromethyl (-CF₃) group. Its strong inductive effect significantly stabilizes the negatively charged Meisenheimer intermediate, the key transition state in SNAr reactions, thereby accelerating reaction rates.
Comparative Performance in Nucleophilic Aromatic Substitution
The primary advantage of this compound is its heightened reactivity in SNAr reactions, a cornerstone of modern organic synthesis for constructing carbon-heteroatom bonds. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to less activated chloroaromatic compounds.
While direct kinetic comparisons with every possible analogue are not always available in published literature, the principles of physical organic chemistry and available data for structurally related compounds allow for a clear comparative assessment. The reactivity of halo-nitroaromatics in SNAr reactions is largely dictated by the ability of the substituents to stabilize the intermediate Meisenheimer complex. The order of reactivity generally increases with the number and strength of electron-withdrawing groups.
Table 1: Theoretical Reactivity Comparison of Activated Chloroaromatics
| Reagent | Key Electron-Withdrawing Groups | Expected Relative Reactivity in SNAr |
| Chlorobenzene | -Cl | Very Low |
| 1-Chloro-4-nitrobenzene | -Cl, -NO₂ | Moderate |
| 2,4-Dinitrochlorobenzene | -Cl, 2x -NO₂ | High |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | -Cl, -NO₂, -CF₃ | Very High |
| This compound | -Cl, -NO₂, -OCF₃ | Very High |
The trifluoromethoxy group's powerful inductive electron-withdrawing effect, coupled with that of the nitro and chloro groups, places this compound among the most reactive chloroaromatic substrates for SNAr. This high reactivity is particularly advantageous when employing less nucleophilic reaction partners or when aiming for high-throughput synthesis under standardized, mild conditions.
Application in the Synthesis of Bioactive Molecules
The exceptional reactivity of this compound makes it a valuable precursor in the synthesis of agrochemicals, such as herbicides and fungicides, and pharmaceutical intermediates. A common application is the synthesis of substituted diaryl ethers, a motif present in numerous bioactive compounds.
Experimental Protocol: Synthesis of a Substituted Diaryl Ether
This protocol describes a typical SNAr reaction for the synthesis of a diaryl ether, a common application for highly activated chloroaromatics.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (e.g., 4-methoxyphenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, the substituted phenol, and potassium carbonate.
-
Add DMF as the solvent.
-
Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
The high reactivity of this compound allows this reaction to proceed efficiently, often with high yields. In a comparative context, using a less activated substrate such as 1-chloro-4-nitrobenzene would likely require higher temperatures, longer reaction times, and potentially result in lower yields.
Logical Workflow for Reagent Selection in SNAr
The choice of an appropriate activated haloaromatic for an SNAr reaction is a critical step in synthetic planning. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting an activated haloaromatic in SNAr.
Experimental Workflow for a Typical SNAr Reaction
The following diagram outlines a standard experimental workflow for performing a nucleophilic aromatic substitution reaction with this compound.
Caption: Standard experimental workflow for SNAr reactions.
Safety Operating Guide
Safe Disposal of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. Adherence to federal, state, and local environmental regulations is mandatory.[1]
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and appropriate hazard symbols.
-
This compound is a halogenated nitroaromatic compound. It is crucial to collect it in a dedicated, compatible, and properly sealed waste container.[2][3]
-
Do not mix this waste with non-halogenated solvents or other incompatible chemical waste streams.[2]
-
-
Container Management:
-
Use a designated container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][4]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[3]
-
Store the waste container in a designated secondary containment area to prevent accidental release into the environment.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as hazardous chemical waste and add it to the appropriate waste stream.[2]
-
After thorough rinsing, deface or remove the original label from the container before its disposal or recycling.[2][5]
-
-
Arranging for Professional Disposal:
-
The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[1]
-
A common practice for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Quantitative Data and Hazard Summary
| Property | Value/Information | Source |
| Chemical Formula | C₇H₃ClF₃NO₃ | N/A |
| CAS Number | 393-76-0 | N/A |
| Primary Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1] | [1] |
| Disposal Classification | Hazardous Waste | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (CAS Number: 158579-81-8). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, which is classified as having acute oral toxicity (Category 4) and causing skin irritation (Category 2), stringent adherence to recommended personal protective equipment is mandatory.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Gloves | Nitrile or Butyl rubber. Regular inspection for signs of degradation or puncture is crucial. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Flame-retardant, fully buttoned. |
| Chemical Apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Closed-toe Shoes | Made of a non-porous material. | |
| Respiratory Protection | Respirator | An air-purifying respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or in case of a spill. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling of this compound. The following step-by-step operational plan outlines the key stages of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2] The container should be kept tightly closed.[1]
Handling and Use
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Spill Preparedness: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Adhere to all federal, state, and local environmental regulations.[2] Do not dispose of it down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
